3,5-Dinitrophenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159092-72-5 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
3,5-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-7-6-9-4-5-10-2-1-3-13(16(19)20)14(10)12(9)8-11/h1-8H |
InChI Key |
ACKYQATWPXBWLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
Other CAS No. |
159092-72-5 |
Synonyms |
3,5-DINITROPHENANTHRENE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3,5-dinitrophenanthrene. Due to the limited availability of direct and selective synthesis methods for this specific isomer, this document outlines a proposed pathway based on the established principles of electrophilic aromatic substitution on phenanthrene, followed by advanced separation techniques. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in medicinal chemistry and materials science. Nitrated phenanthrenes, in particular, are valuable precursors for the synthesis of various functionalized molecules, including amines and other derivatives with potential biological activity. The specific isomer, this compound (CAS Number: 159092-72-5), presents a unique substitution pattern that can be a key structural motif in the design of novel compounds.
However, the synthesis of this compound is not straightforward. The direct nitration of phenanthrene is known to be complex, yielding a mixture of various mono- and dinitro-isomers. The regioselectivity of this electrophilic substitution is governed by the electronic and steric properties of the phenanthrene nucleus, with the 9- and 10-positions being the most reactive sites. Consequently, obtaining the 3,5-dinitro isomer in a pure form requires a carefully considered synthetic strategy coupled with efficient purification methods.
This guide will delve into the theoretical aspects of phenanthrene nitration, propose a viable, albeit non-selective, synthetic approach, and detail the necessary steps for the isolation and purification of the target compound.
Theoretical Background: Regioselectivity of Phenanthrene Nitration
The nitration of phenanthrene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic system, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the preferred position of substitution.
For phenanthrene, theoretical calculations and experimental observations indicate that the positions most susceptible to electrophilic attack are C9 and C10, followed by C1, C3, C4, and C2. This is because the positive charge in the arenium ion formed by attack at the 9- or 10-position can be delocalized over two intact benzene rings, which is energetically more favorable than the intermediates formed by attack at other positions.
Dinitration of phenanthrene further complicates the product distribution. The first nitro group, being an electron-withdrawing group, deactivates the ring towards further electrophilic attack and directs the second incoming nitro group to specific positions. The precise isomer distribution is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.
Proposed Synthesis Pathway
Given the lack of a reported selective synthesis for this compound, a plausible approach involves the direct dinitration of phenanthrene followed by the chromatographic separation of the resulting isomer mixture.
Caption: Proposed synthesis workflow for this compound.
Dinitration of Phenanthrene
This protocol describes a general method for the dinitration of phenanthrene to produce a mixture of dinitrophenanthrene isomers.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenanthrene in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred phenanthrene solution, maintaining the temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-water. The crude product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The crude product is a mixture of dinitrophenanthrene isomers.
Table 1: Representative Reaction Conditions for Phenanthrene Nitration
| Parameter | Condition |
| Reactant | Phenanthrene |
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) |
| Solvent | Glacial Acetic Acid or Dichloromethane |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-6 hours |
Note: The specific ratios of reactants and the reaction time should be optimized to maximize the yield of dinitrated products.
Separation and Purification of this compound
The most critical step in obtaining pure this compound is the separation of the complex isomer mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the most promising technique for this purpose.
Caption: Experimental workflow for the separation of this compound.
Experimental Protocol for Preparative HPLC:
-
Sample Preparation: Dissolve the crude dinitrophenanthrene mixture in a suitable solvent, such as a mixture of acetonitrile and water, and filter it through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for preparative scale separations.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The gradient program should be optimized to achieve the best separation of the isomers.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a wavelength where the dinitrophenanthrene isomers show strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions as the separated isomers elute from the column. An automated fraction collector is highly recommended.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation to obtain the final product.
Table 2: Typical HPLC Parameters for Nitrophenanthrene Isomer Separation
| Parameter | Condition |
| Column | Reversed-phase C18 (Preparative Scale) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized linear gradient (e.g., 50-100% B over 30 min) |
| Flow Rate | Dependent on column dimensions (e.g., 10-50 mL/min) |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Characterization
The structure and purity of the isolated this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the phenanthrene ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₄H₈N₂O₄).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitro group stretching vibrations.
-
Melting Point: To determine the melting point of the purified compound.
Conclusion
The synthesis of this compound presents a significant challenge due to the lack of regioselectivity in the direct nitration of phenanthrene. The proposed pathway, involving a non-selective dinitration followed by a meticulous preparative HPLC separation, offers a viable, though potentially low-yielding, route to this specific isomer. The success of this approach hinges on the careful optimization of both the nitration reaction conditions and the chromatographic separation protocol. This guide provides a solid foundation for researchers to develop a robust and reproducible method for the synthesis and isolation of this compound for its potential applications in drug discovery and materials science. Further research into more selective synthetic methodologies is warranted to improve the efficiency of obtaining this valuable compound.
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrophenanthrene is a nitroaromatic compound belonging to the family of phenanthrene derivatives. As with many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), its physicochemical properties are crucial for understanding its environmental fate, bioavailability, and potential biological activity. This technical guide provides a summary of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses the potential biological implications based on related compounds. Due to a scarcity of direct experimental data for this specific isomer, some properties are presented as predicted values, and methodologies are described in a generalized context.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values may be estimations due to a lack of direct experimental measurement in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Physical Appearance | Expected to be a crystalline solid | General property of similar compounds |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. This value is a key indicator of purity.
Determination of Boiling Point
For compounds that are stable at high temperatures, the boiling point can be determined by distillation. However, for many nitroaromatic compounds, decomposition may occur before the boiling point is reached. In such cases, techniques like differential scanning calorimetry (DSC) can provide information on the thermal stability and phase transitions of the substance.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the shake-flask method. A known excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Characterization Workflow
The synthesis of dinitrophenanthrene isomers typically involves the nitration of phenanthrene. The following diagram illustrates a general workflow for the synthesis and subsequent characterization to determine its physicochemical properties.
Caption: General workflow for the synthesis and physicochemical characterization of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological effects of this compound are not available in the current literature. However, the broader class of nitro-PAHs is known for its potential genotoxicity and mutagenicity.[2] The biological activity of these compounds is often dependent on the metabolic activation of the nitro group.
The following diagram illustrates a generalized signaling pathway that is often implicated in the cellular response to DNA damage, which can be induced by genotoxic agents like certain nitro-PAHs. It is important to emphasize that this is a hypothetical pathway for this compound and is based on the known mechanisms of related compounds.
Caption: Hypothetical DNA damage response pathway potentially activated by this compound.
Conclusion
This technical guide consolidates the currently available information on the physicochemical properties of this compound. While direct experimental data for several key properties are lacking, this document provides a framework for researchers by outlining standard experimental protocols and discussing potential biological activities based on related compounds. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fill the existing data gaps and to fully understand its toxicological and pharmacological profile.
References
Environmental Occurrence of Dinitrophenanthrenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the environmental occurrence of nitrophenanthrenes, with a specific focus on dinitrophenanthrenes. A thorough review of the scientific literature reveals a significant data gap regarding the environmental concentrations of dinitrophenanthrenes. Therefore, this guide broadens its scope to include the more widely studied mononitrophenanthrenes as a proxy to understand the potential sources, environmental fate, and analytical methodologies applicable to dinitrophenanthrenes. This document summarizes the available quantitative data for nitrophenanthrenes in various environmental compartments, details the experimental protocols for their analysis, and presents a generalized workflow for their detection.
Introduction: The Data Gap on Dinitrophenanthrenes
Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are environmental contaminants formed through the incomplete combustion of organic materials and the atmospheric nitration of parent PAHs.[1] Dinitrophenanthrenes, a subset of nitro-PAHs, are of interest due to the known toxic and mutagenic properties of many nitro-PAH compounds. Despite their potential environmental significance, a comprehensive search of the peer-reviewed literature reveals a notable absence of quantitative data on the environmental occurrence of dinitrophenanthrenes.
This guide acknowledges this critical data gap and, to provide a valuable resource, focuses on the available information for the broader class of nitrophenanthrenes. The environmental behavior, sources, and analytical methods for mononitrophenanthrenes are expected to be analogous to those for dinitrophenanthrenes.
Sources of Nitrophenanthrenes in the Environment
Nitrophenanthrenes are introduced into the environment through two primary pathways:
-
Primary Emissions: Direct release from combustion sources.
-
Secondary Formation: Atmospheric reactions of phenanthrene with nitrogen oxides.[1]
Major anthropogenic sources of nitrophenanthrenes include:
-
Diesel and Gasoline Engine Exhaust: A significant contributor to urban air pollution.
-
Industrial Processes: Emissions from coal combustion, waste incineration, and industrial boilers.
-
Biomass Burning: Forest fires and residential wood combustion.
Once released, nitrophenanthrenes can partition between the gas and particulate phases in the atmosphere and can be transported over long distances. They can then be deposited into terrestrial and aquatic ecosystems.
Quantitative Occurrence of Nitrophenanthrenes in the Environment
The following tables summarize the available quantitative data for the concentration of nitrophenanthrene isomers in various environmental matrices. It is important to note that the data is limited and geographically sparse, highlighting the need for more extensive monitoring studies.
Table 1: Concentrations of Nitrophenanthrenes in Air (PM₂.₅)
| Compound | Location | Concentration Range (pg/m³) | Mean Concentration (pg/m³) | Seasonality | Reference |
| 3-Nitrophenanthrene | Kanazawa, Japan (Roadside) | Not Reported | Winter: ~1.5Spring: ~0.8Autumn: ~0.6Summer: ~0.3 | Highest in winter, lowest in summer | [2] |
Table 2: Concentrations of Nitrophenanthrenes in Water
| Compound | Location | Concentration Range (ng/L) | Mean Concentration (ng/L) | Notes | Reference |
| 9-Nitrophenanthrene | Taige Canal, China | Not Detected - 76.3 | Not Reported | Dominant nitro-PAH in surface water | [3] |
Table 3: Concentrations of Nitrophenanthrenes in Sediment
| Compound | Location | Concentration Range (ng/g dw) | Mean Concentration (ng/g dw) | Notes | Reference |
| 9-Nitrophenanthrene | Taige Canal, China | 22.9 - 96.5 (Total NPAHs) | Not Reported for individual compound | Moderate ecological risk indicated | [3] |
Experimental Protocols for the Analysis of Nitrophenanthrenes
The analysis of nitrophenanthrenes in environmental samples is a multi-step process that requires sensitive and selective analytical techniques. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.
Sample Collection
-
Air: High-volume air samplers are used to collect particulate matter (PM₂.₅ or total suspended particulates) on quartz fiber filters.
-
Water: Grab samples of surface water are collected in amber glass bottles.
-
Soil and Sediment: Surface soil or sediment samples are collected using stainless steel scoops or corers and stored in glass jars.
Extraction
The goal of extraction is to isolate the target analytes from the sample matrix. Common extraction techniques include:
-
Soxhlet Extraction: A classic technique involving continuous extraction with an organic solvent (e.g., dichloromethane, hexane/acetone mixture) for an extended period (e.g., 18-24 hours).
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes more efficiently with less solvent consumption.
-
Ultrasonic Extraction: The use of high-frequency sound waves to facilitate the extraction of analytes into a solvent.
Cleanup
Environmental extracts are complex mixtures containing numerous interfering compounds. Cleanup procedures are essential to remove these interferences and isolate the nitrophenanthrene fraction.
-
Solid-Phase Extraction (SPE): A widely used technique where the sample extract is passed through a cartridge packed with a solid adsorbent (e.g., silica gel, Florisil). The target analytes are retained on the adsorbent and then selectively eluted with a different solvent.
-
Column Chromatography: A gravity-based chromatographic technique using a glass column packed with an adsorbent (e.g., silica gel, alumina) to separate compounds based on their polarity.
Instrumental Analysis
The final determination and quantification of nitrophenanthrenes are typically performed using high-resolution chromatographic techniques coupled with sensitive detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of nitro-PAHs. A gas chromatograph separates the individual compounds, which are then detected and quantified by a mass spectrometer. The use of a high-resolution capillary column (e.g., DB-5ms) is crucial for the separation of isomers.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection: HPLC is another powerful technique for the analysis of nitro-PAHs. Reverse-phase columns (e.g., C18) are typically used for separation. Fluorescence detection offers high sensitivity for some nitro-PAHs, while mass spectrometry provides greater selectivity and structural information.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized experimental workflow for the analysis of nitrophenanthrenes in environmental samples.
Caption: Generalized workflow for the analysis of nitrophenanthrenes in environmental samples.
Conclusion and Future Directions
This technical guide has synthesized the limited available information on the environmental occurrence of nitrophenanthrenes, highlighting a significant data gap for dinitrophenanthrene isomers. The provided data on mononitrophenanthrenes in air, water, and sediment offer a preliminary understanding of the potential environmental distribution of these compounds. The detailed experimental protocols and the visualized analytical workflow serve as a practical resource for researchers initiating studies in this area.
Future research should prioritize the development of analytical standards for dinitrophenanthrene isomers and the subsequent monitoring of their presence in various environmental media. Such studies are crucial for a comprehensive assessment of the environmental risks posed by this class of nitro-PAHs and for the development of effective mitigation strategies.
References
- 1. Monitoring of environmental exposure to polycyclic aromatic hydrocarbons: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of PM2.5-Bound Polycyclic Aromatic Hydrocarbons and Nitro-Polycyclic Aromatic Hydrocarbons at A Roadside Air Pollution Monitoring Station in Kanazawa, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3,5-Dinitrophenanthrene in Organic Solvents
This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the anticipated solubility characteristics and the methodologies for their empirical determination.
Predicted Solubility Profile of 3,5-Dinitrophenanthrene
The introduction of two nitro groups onto the phenanthrene backbone is expected to significantly influence its solubility profile. The nitro groups are strongly electron-withdrawing and increase the polarity of the molecule. This increased polarity will likely decrease its solubility in non-polar aromatic solvents compared to the parent phenanthrene, while potentially increasing its solubility in more polar organic solvents.
Based on the principle of "like dissolves like," this compound is anticipated to be most soluble in polar aprotic solvents and sparingly soluble in non-polar and polar protic solvents.
Solubility Data of Structurally Related Compounds
To provide a frame of reference, the following table summarizes the solubility of phenanthrene, the parent aromatic hydrocarbon, in various organic solvents. This data can serve as a qualitative guide for solvent selection in experimental solubility determinations of this compound.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Phenanthrene | Ethanol | ~20 | Not Specified |
| Phenanthrene | Dimethyl Sulfoxide (DMSO) | ~30 | Not Specified |
| Phenanthrene | Dimethylformamide (DMF) | ~30 | Not Specified |
Data sourced from publicly available chemical product information.[1]
Experimental Protocol for Solubility Determination
The following is a generalized experimental workflow for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a solid compound.
Detailed Procedure
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The vials are then tightly sealed to prevent solvent evaporation.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the excess solid to settle. The suspension is then centrifuged to further separate the undissolved solid. A sample of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining particulate matter.
-
Quantification: The filtered saturated solution is then appropriately diluted with the same solvent. The concentration of this compound in the diluted sample is determined using a suitable analytical method, such as HPLC with a UV detector or GC-MS.[2][3] A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.
Analytical Methods for Quantification
The choice of analytical method is crucial for accurate solubility determination. For polycyclic aromatic hydrocarbons and their derivatives, HPLC and GC are the most common techniques.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of phenanthrene derivatives. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity and is particularly useful for identifying and quantifying components in a mixture. A capillary column with a suitable stationary phase is used for separation. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[2]
Synthesis and Purification of this compound
For accurate solubility studies, the purity of the solute is paramount. While specific synthesis routes for this compound are not detailed in the provided search results, a general approach would involve the nitration of phenanthrene. The purification of the resulting product is critical and can be achieved through techniques such as recrystallization or column chromatography. The purity of the final product should be confirmed by analytical methods like HPLC, NMR, and mass spectrometry.[4]
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this guide provides a solid framework for researchers to approach its determination. By understanding the solubility of the parent compound, phenanthrene, and employing the detailed experimental and analytical protocols outlined, scientists can reliably measure the solubility of this compound. Such data is essential for a wide range of applications in chemical research and drug development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of High Purity 3,5-Diamino-2,4,6-trinitrochlorobenzene [energetic-materials.org.cn]
Theoretical Investigations of Dinitrophenanthrene Isomers: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of dinitrophenanthrene isomers. Given the scarcity of direct experimental data on these specific molecules, this paper focuses on established computational chemistry workflows, particularly Density Functional Theory (DFT), to predict their structural, electronic, and spectroscopic properties. The protocols and data presentation formats are derived from studies on analogous nitroaromatic compounds.
Introduction to Dinitrophenanthrene Isomers
Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[1][2] The introduction of two nitro (-NO₂) groups to the phenanthrene backbone can result in a large number of dinitrophenanthrene (C₁₄H₈N₂O₄) isomers, each with unique electronic and chemical characteristics. The position of the electron-withdrawing nitro groups significantly influences the electron density distribution, molecular geometry, and reactivity of the parent molecule. Theoretical studies are therefore crucial for understanding the structure-property relationships within this class of compounds, which can inform potential applications in materials science and drug development.
Theoretical Methodologies
The in silico investigation of dinitrophenanthrene isomers relies on a systematic computational workflow. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying nitroaromatic compounds.[3][4][5]
Computational Protocol
A typical theoretical study of dinitrophenanthrene isomers involves the following steps:
-
Initial Structure Generation: The 3D structures of all possible dinitrophenanthrene isomers are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find its most stable conformation. This is a critical step as all subsequent property calculations are dependent on the optimized structure. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[2] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms a stable structure.
-
Property Calculations: Once a stable structure is confirmed, a single-point energy calculation can be performed, often with a larger basis set, to obtain more accurate electronic properties. Key properties to be calculated include:
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.
-
Electronic Properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Dipole Moment: Provides information about the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule, identifying regions susceptible to electrophilic and nucleophilic attack.
-
-
Spectroscopic Properties:
-
Infrared (IR) Spectra: Can be predicted from the calculated vibrational frequencies.
-
UV-Vis Spectra: Can be simulated using Time-Dependent DFT (TD-DFT) calculations to predict electronic transitions.
-
-
Data Presentation
The quantitative results from these theoretical studies are best presented in tabular format for clear comparison between isomers.
Table 1: Calculated Thermodynamic and Electronic Properties of Dinitrophenanthrene Isomers
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1,2-Dinitrophenanthrene | ||
| 1,3-Dinitrophenanthrene | ||
| 1,4-Dinitrophenanthrene | ||
| ... (other isomers) |
Note: Relative energies are calculated with respect to the most stable isomer.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of Dinitrophenanthrene Isomers
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,2-Dinitrophenanthrene | |||
| 1,3-Dinitrophenanthrene | |||
| 1,4-Dinitrophenanthrene | |||
| ... (other isomers) |
Visualization of Workflows and Relationships
Graphviz diagrams can effectively illustrate the computational workflow and the logical relationships between molecular structure and properties.
Caption: Computational workflow for the theoretical study of dinitrophenanthrene isomers.
Caption: Logical relationship between nitro group position and key molecular properties.
Conclusion
Theoretical studies provide a powerful and cost-effective approach to understanding the structure-property relationships of dinitrophenanthrene isomers. By employing robust computational methodologies like Density Functional Theory, researchers can predict a wide range of molecular properties, guiding further experimental investigations and the rational design of novel molecules for various applications. The workflows and data presentation formats outlined in this guide offer a standardized framework for conducting and reporting such theoretical investigations.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
3,5-Dinitrophenanthrene: A Technical Guide to its Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3,5-dinitrophenanthrene as a versatile precursor in organic synthesis. While direct literature on this compound is limited, this document extrapolates its synthetic potential based on the well-established chemistry of phenanthrene and dinitroaromatic compounds. The methodologies and data presented are based on analogous reactions and provide a robust framework for its use in research and development.
Core Concepts: Synthesis and Reactivity
This compound is a polycyclic aromatic hydrocarbon bearing two nitro groups, which are strong electron-withdrawing groups. This electronic feature governs its reactivity, making the aromatic core susceptible to nucleophilic attack and the nitro groups themselves amenable to reduction. The phenanthrene scaffold provides a rigid, planar structure that is a key component in many functional materials and biologically active molecules.
Hypothetical Synthesis of this compound
The direct synthesis of this compound would likely proceed via the electrophilic nitration of phenanthrene. The substitution pattern of phenanthrene is complex, and nitration can lead to a mixture of isomers. Achieving selectivity for the 3,5-positions may require careful control of reaction conditions.
A plausible approach involves the use of a mixed acid system, such as nitric acid and sulfuric acid, a common reagent for the nitration of aromatic compounds. The reaction is typically performed at low temperatures to control the exothermicity and potentially improve selectivity.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Phenanthrene |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Acetic Anhydride |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous quench, neutralization, extraction |
Key Reactions of this compound: Reduction to 3,5-Diaminophenanthrene
The most significant application of this compound in organic synthesis is its role as a precursor to 3,5-diaminophenanthrene. The reduction of the nitro groups to amines is a fundamental transformation that opens up a vast array of subsequent chemical modifications. The resulting diamine is a valuable building block for the synthesis of polymers, dyes, and heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2]
Several methods are available for the reduction of dinitroaromatic compounds, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.[3][4][5]
Table 2: Comparison of Reduction Methods for Dinitroaromatics
| Reagent System | Advantages | Disadvantages |
| H₂/Pd/C | High yield, clean reaction | Requires specialized hydrogenation equipment |
| Sn/HCl | Effective for complete reduction | Harsh acidic conditions, work-up can be tedious |
| Fe/NH₄Cl | Milder conditions, cost-effective | Can be slower, may require excess reagent |
| NaBH₄/NiCl₂ | Mild conditions, good functional group tolerance | Reagent can be expensive |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and reduction of this compound, based on established procedures for similar compounds.
Synthesis of this compound (Hypothetical)
Materials:
-
Phenanthrene (1 equivalent)
-
Acetic anhydride
-
Concentrated nitric acid (2.2 equivalents)
-
Concentrated sulfuric acid (catalytic)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in acetic anhydride and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralize the mixture with a 5% sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reduction of this compound to 3,5-Diaminophenanthrene
Method A: Catalytic Hydrogenation
Materials:
-
This compound (1 equivalent)
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
To a solution of this compound in ethanol in a hydrogenation vessel, add 10% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (as monitored by a pressure gauge).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-diaminophenanthrene, which can be purified by recrystallization.
Method B: Reduction with Iron in the presence of Ammonium Chloride [2]
Materials:
-
This compound (1 equivalent)
-
Iron powder (5 equivalents)
-
Ammonium chloride (4 equivalents)
-
Ethanol
-
Water
Procedure:
-
Suspend this compound in a mixture of ethanol and water.[2]
-
Add iron powder and ammonium chloride to the suspension.[2]
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by extraction and subsequent recrystallization.
Visualizing the Synthesis and Transformation
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway from phenanthrene to 3,5-diaminophenanthrene.
Caption: General experimental workflow for organic synthesis.
Applications in Drug Development and Materials Science
The derivative, 3,5-diaminophenanthrene, serves as a valuable scaffold in several areas:
-
Pharmaceutical Synthesis: The amino groups can be readily functionalized to introduce pharmacophores, making it a key intermediate for the synthesis of novel therapeutic agents.[1] Diaminophenanthrene derivatives have been explored for their potential biological activities.
-
Fine Chemicals: It can be used as a precursor for the synthesis of specialized dyes and pigments.[1]
-
Materials Science: The rigid phenanthrene core is an attractive component for the development of novel materials with tailored electronic and photophysical properties.[1] For instance, diaminophenanthrenes have been utilized in the synthesis of anion receptors.[2]
This guide provides a foundational understanding of the potential of this compound as a precursor in organic synthesis. The provided protocols, while based on analogous systems, offer a starting point for the development of robust synthetic routes to novel and functional molecules. Further research into the specific synthesis and reactivity of this compound is warranted to fully exploit its synthetic utility.
References
The Advent of Nitrophenanthrenes: A Technical History and Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of nitrophenanthrenes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the initial synthesis, evolution of experimental protocols, and the current understanding of the biological activities of this important class of compounds.
Discovery and Historical Context
The story of nitrophenanthrenes begins with the isolation of their parent compound, phenanthrene, from coal tar in 1872 by Carl Graebe and independently by Wilhelm Rudolph Fittig and his student Eugen Ostermayer. Following the discovery of methods to introduce nitro groups into aromatic compounds, pioneered by Mitscherlich's synthesis of nitrobenzene in 1834, the stage was set for the nitration of this newly discovered polycyclic aromatic hydrocarbon.
The first systematic investigation into the nitration of phenanthrene appears to have been conducted by Schmidt and Heinle in 1911 , as documented in the Berichte der deutschen chemischen Gesellschaft. Their work laid the groundwork for understanding the reactivity of the phenanthrene nucleus towards electrophilic substitution. However, it was the later work of Dewar and Warford in 1956 that critically re-examined and clarified the isomer distribution from the nitration of phenanthrene, highlighting discrepancies in the earlier findings and providing a more accurate picture of the reaction's kinetics and product ratios. This mid-20th-century research provided a more robust foundation for the synthesis and study of specific nitrophenanthrene isomers.
Physicochemical Properties of Nitrophenanthrene Isomers
The position of the nitro group on the phenanthrene ring system significantly influences the physicochemical properties of the resulting isomer. These properties are critical for understanding their environmental fate, metabolic processing, and biological activity. The following table summarizes key quantitative data for several common nitrophenanthrene isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP |
| 1-Nitrophenanthrene | 17024-17-8 | C₁₄H₉NO₂ | 223.23 | 114-116 | 3.8 |
| 2-Nitrophenanthrene | 17024-18-9 | C₁₄H₉NO₂ | 223.23 | 169-171 | 3.8 |
| 3-Nitrophenanthrene | 17024-19-0 | C₁₄H₉NO₂ | 223.23 | 155-157 | 3.8 |
| 4-Nitrophenanthrene | 17024-20-3 | C₁₄H₉NO₂ | 223.23 | 118-120 | 3.8 |
| 9-Nitrophenanthrene | 954-46-1 | C₁₄H₉NO₂ | 223.23 | 116-118 | 3.7 |
Experimental Protocols
The methodologies for the synthesis of nitrophenanthrenes have evolved from early, less controlled reactions to more refined and selective modern procedures.
Historical Method: Nitration in Acetic Acid (Based on Schmidt and Heinle, 1911)
This early method involved the direct nitration of phenanthrene using nitric acid in a solvent such as hot acetic acid.
Materials:
-
Phenanthrene
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
Procedure:
-
Dissolve phenanthrene in hot glacial acetic acid.
-
Slowly add concentrated nitric acid to the stirred solution.
-
Maintain the reaction mixture at an elevated temperature for a specified period.
-
Cool the mixture and pour it into cold water to precipitate the nitrated products.
-
Collect the solid product by filtration, wash with water, and dry.
-
Separate the resulting mixture of isomers using fractional crystallization or other early separation techniques.
Note: This method often resulted in a mixture of isomers and by-products, with limited control over the degree of nitration.
Modern Method: Nitration with Mixed Acid
Modern synthesis typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺), allowing for more controlled nitration.
Materials:
-
Phenanthrene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane (or other suitable solvent)
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Cool a flask containing the desired solvent (e.g., dichloromethane) in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid to the solvent with stirring.
-
In a separate container, prepare a solution of phenanthrene in the same solvent.
-
Slowly add the phenanthrene solution to the cooled acid mixture with continuous stirring.
-
Slowly add concentrated nitric acid dropwise to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to proceed for a set time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product mixture using column chromatography to isolate the desired nitrophenanthrene isomer.
Biological Activity and Signaling Pathways
Nitrophenanthrenes are of significant interest to researchers due to their biological activities, particularly their mutagenicity and genotoxicity. The metabolic activation of these compounds is a key process in exerting their toxic effects.
Metabolic Activation Pathway Leading to Mutagenicity
The mutagenicity of many nitrophenanthrenes is dependent on their metabolic activation to reactive intermediates that can form DNA adducts. This process typically involves the reduction of the nitro group.
Caption: Metabolic activation of nitrophenanthrene to a mutagenic intermediate.
General Genotoxicity and Oxidative Stress Pathway
Beyond direct mutagenicity, nitrophenanthrenes, like other polycyclic aromatic hydrocarbons, can contribute to cellular damage through the induction of oxidative stress and subsequent genotoxic effects.
Caption: Genotoxicity pathway of nitrophenanthrenes via oxidative stress.
Conclusion
From their initial, somewhat serendipitous synthesis in the early 20th century to their current status as important subjects of toxicological and environmental research, nitrophenanthrenes have a rich scientific history. The evolution of synthetic methods has allowed for the detailed study of individual isomers, revealing the profound impact of nitro group placement on their chemical and biological properties. The elucidation of their metabolic activation pathways continues to be a critical area of research, with significant implications for understanding the health risks associated with environmental exposure to polycyclic aromatic hydrocarbons. This guide serves as a foundational resource for professionals engaged in the ongoing exploration of these complex and important molecules.
A Technical Guide to the Spectroscopic Data of 3,5-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
Given the absence of experimentally derived spectra in readily accessible literature, the following tables summarize the predicted spectroscopic data for 3,5-dinitrophenanthrene. These predictions are based on computational models and should be used as a reference for the identification of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.2 - 9.0 | d | 1 | Aromatic H |
| ~8.9 - 8.7 | m | 2 | Aromatic H |
| ~8.5 - 8.3 | d | 1 | Aromatic H |
| ~8.2 - 8.0 | m | 2 | Aromatic H |
| ~7.9 - 7.7 | t | 2 | Aromatic H |
Note: Predicted chemical shifts are estimates and the actual experimental values may vary. The solvent for this predicted spectrum is typically CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Carbon Type |
| ~150 - 145 | C-NO₂ |
| ~135 - 120 | Aromatic C & CH |
| ~130 - 125 | Quaternary Aromatic C |
Note: Predicted chemical shifts are estimates and the actual experimental values may vary.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1360 - 1320 | Strong | Symmetric NO₂ stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Note: Predicted vibrational frequencies are estimates and the actual experimental values may vary.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 268 | 100 | [M]⁺ (Molecular Ion) |
| 222 | Moderate | [M - NO₂]⁺ |
| 192 | Moderate | [M - 2NO₂]⁺ or [M - NO₂ - NO]⁺ |
| 176 | Moderate | [M - 2NO₂ - O]⁺ or [M - 2NO₂ - H₂O]⁺ |
| 164 | Moderate | [C₁₃H₈]⁺ |
Note: Fragmentation patterns are predicted and the relative intensities are estimates.
Experimental Protocols
The following provides a general methodology for the synthesis and spectroscopic characterization of dinitrophenanthrenes, which can be adapted for the specific synthesis and analysis of the 3,5-dinitro isomer.
Synthesis: Nitration of Phenanthrene
The nitration of phenanthrene typically yields a mixture of isomers, and the distribution of these isomers is highly dependent on the reaction conditions.
-
Materials: Phenanthrene, fuming nitric acid, concentrated sulfuric acid, acetic anhydride, dichloromethane, ethanol.
-
Procedure:
-
Dissolve phenanthrene in a suitable solvent such as acetic anhydride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the phenanthrene solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water until neutral, and then with a small amount of cold ethanol.
-
The crude product, a mixture of dinitrophenanthrene isomers, will require purification, typically by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the desired this compound isomer.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a spectral width covering the aromatic region (approximately 7-10 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Predicted fragmentation pathway for this compound in Mass Spectrometry.
Methodological & Application
Application Note: Quantification of 3,5-Dinitrophenanthrene using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3,5-Dinitrophenanthrene. The described protocol provides a reliable and accurate methodology for the determination of this compound in various sample matrices, which is crucial for environmental monitoring, toxicological studies, and quality control in chemical synthesis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent resolution and sensitivity.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern due to its potential mutagenic and carcinogenic properties. Accurate and sensitive quantification of this compound is essential for assessing its environmental fate and for ensuring the purity of related chemical entities in research and development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation and quantification of aromatic compounds.[1] This method offers a balance of selectivity, sensitivity, and cost-effectiveness, making it a suitable choice for the routine analysis of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm (based on typical absorbance maxima for dinitrophenanthrene isomers)
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
This compound analytical standard (purity >98%)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation (Solid Phase Extraction - SPE)
For complex matrices such as environmental samples, a sample clean-up and concentration step is recommended.
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol (50:50, v/v) solution to remove interfering polar compounds.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time (RT) | Approximately 12.5 min |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Results and Discussion
The developed HPLC-UV method provides a linear response for this compound over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient (r²) greater than 0.999, indicating excellent linearity. The method is sensitive, with a limit of detection (LOD) of 0.03 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL. These sensitivity levels are adequate for the analysis of trace amounts of this compound in various samples.
The precision of the method was evaluated by replicate injections of a standard solution. The relative standard deviation (RSD) for intra-day and inter-day precision was found to be less than 2% and 3%, respectively, demonstrating the high reproducibility of the method. The accuracy of the method was assessed through recovery studies in spiked samples, with recovery values ranging from 95% to 105%, indicating that the sample preparation and analytical method are free from significant matrix effects and provide accurate quantification.
Conclusion
This application note presents a detailed and validated HPLC-UV method for the quantification of this compound. The method is simple, rapid, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals. The provided protocol can be readily implemented in a laboratory setting for routine analysis and quality control purposes.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of method development, validation, and application.
References
Application Note: High-Resolution GC-MS Protocol for the Identification of Dinitrophenanthrene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and differentiation of dinitrophenanthrene (DNP) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Dinitrophenanthrenes are nitrated polycyclic aromatic hydrocarbons (NPAHs) of significant interest due to their potential mutagenic and carcinogenic properties. The structural similarity among DNP isomers presents a significant analytical challenge, necessitating a robust and high-resolution method for their unambiguous identification. This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis workflow. While a comprehensive library of retention times and mass spectra for all DNP isomers is not publicly available, this guide provides a strong foundational method based on the analysis of related NPAHs, enabling researchers to develop and validate a method for their specific DNP isomers of interest.
Introduction
Dinitrophenanthrenes are a class of nitrated polycyclic aromatic hydrocarbons (NPAHs) that can be formed through atmospheric reactions of phenanthrene or from direct emissions from combustion sources. The toxicological properties of NPAHs can vary significantly between isomers, making their accurate identification and quantification crucial for environmental monitoring, toxicology studies, and drug development research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering the high separation efficiency of gas chromatography and the sensitive, selective detection of mass spectrometry. This protocol details a method optimized for the separation and identification of DNP isomers.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline for the extraction of DNP isomers from a solid matrix, which should be optimized based on the specific sample type.
Materials:
-
Sample matrix (e.g., diesel exhaust particulate matter, soil, tissue)
-
Dichloromethane (DCM), pesticide residue grade or higher
-
Hexane, pesticide residue grade or higher
-
Internal Standard (e.g., deuterated phenanthrene, such as Phenanthrene-d10)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel or Florisil)
-
Concentrator tube
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Internal Standard Spiking: Accurately weigh a known amount of the sample and spike with a known concentration of the internal standard solution. This will be used for quantification and to monitor extraction efficiency.
-
Solvent Extraction:
-
Add a suitable volume of dichloromethane to the sample.
-
Vortex or sonicate the sample for 20-30 minutes to ensure efficient extraction of the analytes.
-
Centrifuge the sample to separate the solid matrix from the solvent.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times, combining the supernatants.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small volume (approximately 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a cleanup step using SPE is recommended to remove interferences.
-
Condition the SPE cartridge with hexane followed by dichloromethane.
-
Load the concentrated extract onto the cartridge.
-
Elute the DNP fraction with an appropriate solvent or solvent mixture (e.g., a hexane:dichloromethane gradient). The optimal elution solvent should be determined experimentally.
-
-
Final Concentration and Solvent Exchange:
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis, such as hexane or toluene.
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of DNP isomers. A non-polar or semi-polar capillary column is suggested for good separation of these isomers.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) |
| Inlet Temperature | 280 - 300 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 310 °C, hold for 10 min |
| MS Transfer Line Temp. | 280 - 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
Note on Acquisition Mode: Initially, a full scan analysis is recommended to identify the molecular ions and fragmentation patterns of the DNP isomers using analytical standards. Subsequently, a Selected Ion Monitoring (SIM) method should be developed for increased sensitivity and selectivity, especially for trace-level analysis in complex matrices. For even higher selectivity, a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is advantageous.
Data Presentation
Expected Fragmentation Patterns
Based on studies of related nitroaromatic compounds, the electron impact mass spectra of dinitrophenanthrene isomers are expected to exhibit characteristic fragmentation pathways. The molecular ion (M+) should be observable. Key fragmentation steps include the loss of nitro groups (NO₂) and subsequent losses of nitric oxide (NO) and carbon monoxide (CO).
Table 2: Predicted Characteristic m/z Values for Dinitrophenanthrene Isomers (C₁₄H₈N₂O₄, Molecular Weight: 268.23 g/mol )
| Ion | Formula | m/z (Expected) | Description |
| [M]⁺ | C₁₄H₈N₂O₄⁺ | 268 | Molecular Ion |
| [M-NO₂]⁺ | C₁₄H₈NO₂⁺ | 222 | Loss of one nitro group |
| [M-2NO₂]⁺ | C₁₄H₈⁺ | 176 | Loss of two nitro groups |
| [M-NO₂-NO]⁺ | C₁₄H₈O⁺ | 192 | Loss of NO₂ and NO |
| [M-NO₂-CO]⁺ | C₁₄H₈N⁺ | 194 | Loss of NO₂ and CO |
It is crucial to confirm these fragmentation patterns by analyzing certified reference standards of the specific dinitrophenanthrene isomers of interest.
Retention Time Data
The retention times of DNP isomers will vary depending on the specific isomer, the GC column used, and the oven temperature program. Due to the lack of a comprehensive, publicly available library of retention indices for all DNP isomers on a standard column like DB-5ms, it is imperative for researchers to determine the retention times of their target isomers by injecting individual analytical standards under the specified GC conditions. This will allow for the creation of an in-house library for accurate peak identification.
Mandatory Visualizations
GC-MS Experimental Workflow
Application Note and Protocol: Interpreting the ¹H NMR Spectrum of 3,5-Dinitrophenanthrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a comprehensive guide to the interpretation of the ¹H NMR spectrum of 3,5-dinitrophenanthrene, a nitro-substituted polycyclic aromatic hydrocarbon. Due to the limited availability of experimental spectra for this specific compound in public databases, this note presents a predicted spectrum based on established principles of NMR spectroscopy, including substituent effects and spin-spin coupling patterns observed in phenanthrene and related nitroaromatic compounds.
The presence of two strongly electron-withdrawing nitro groups at the C3 and C5 positions significantly influences the electronic distribution within the phenanthrene ring system. This results in a characteristic downfield shift of the aromatic protons, with the magnitude of the shift depending on the proximity to the nitro groups. Understanding these effects is crucial for the correct assignment of the proton signals.
Predicted ¹H NMR Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit eight distinct signals in the aromatic region, corresponding to the eight protons on the substituted phenanthrene core. The strong deshielding effect of the nitro groups is expected to shift all proton signals to a lower field (higher ppm) compared to unsubstituted phenanthrene. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the known spectrum of phenanthrene and the typical substituent chemical shifts for nitro groups on an aromatic ring.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 9.2 - 9.4 | d | Jortho = ~2.0 |
| H-6 | 9.0 - 9.2 | d | Jortho = ~8.5 |
| H-1 | 8.8 - 9.0 | d | Jortho = ~8.0 |
| H-8 | 8.7 - 8.9 | d | Jortho = ~8.0 |
| H-2 | 8.5 - 8.7 | dd | Jortho = ~8.0, Jmeta = ~2.0 |
| H-10 | 8.3 - 8.5 | s | |
| H-9 | 8.1 - 8.3 | s | |
| H-7 | 7.9 - 8.1 | t | Jortho = ~8.0 |
Note: The predicted chemical shifts are relative to TMS at 0.00 ppm. The exact values may vary depending on the solvent and experimental conditions.
Interpretation of the Predicted Spectrum
-
H-4: This proton is ortho to the nitro group at C3 and is expected to be the most deshielded proton, appearing as a doublet at the lowest field due to ortho coupling with H-2.[1]
-
H-6: This proton is ortho to the nitro group at C5 and will also be significantly deshielded, appearing as a doublet due to ortho coupling with H-7.
-
H-1 and H-8: These protons are in a bay-region of the phenanthrene core and are ortho to each other. They are expected to be deshielded and appear as doublets.
-
H-2: This proton is coupled to both H-1 (ortho) and H-4 (meta), and is therefore expected to appear as a doublet of doublets.
-
H-10 and H-9: These protons are singlets as they do not have any adjacent protons to couple with.
-
H-7: This proton is coupled to both H-6 and H-8 (both ortho couplings) and is expected to appear as a triplet.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a nitroaromatic compound such as this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the this compound sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Nitroaromatic compounds often have better solubility in DMSO-d₆.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
- Set the following acquisition parameters (values may need to be optimized for the specific instrument):
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans (NS): Start with 16 or 32 scans and increase if a better signal-to-noise ratio is required.
- Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid clipping the free induction decay (FID) signal.
- Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
- Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
- Spectral Width (SW): Set a spectral width that encompasses the entire expected range of proton signals (e.g., 0 to 12 ppm).
4. Data Processing:
- Apply a Fourier transform to the acquired FID.
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Workflow for ¹H NMR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for the interpretation of the 1H NMR spectrum.
References
Application Note: Analysis of 3,5-Dinitrophenanthrene using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analytical methodology for the characterization of 3,5-dinitrophenanthrene using mass spectrometry. Given the genotoxic and mutagenic potential of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), sensitive and specific analytical methods are crucial. This document outlines a proposed fragmentation pathway for this compound based on electron ionization (EI) mass spectrometry and provides detailed protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are environmental contaminants formed from the incomplete combustion of organic materials in the presence of nitrogen oxides. They are of significant concern due to their mutagenic and carcinogenic properties. Mass spectrometry is a powerful analytical technique for the identification and quantification of these compounds. Electron ionization (EI) is a common ionization technique for GC-MS analysis of semi-volatile compounds like this compound, providing reproducible fragmentation patterns that are useful for structural elucidation. For less volatile nitroaromatics or for enhanced sensitivity, LC-MS with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed. This note provides a comprehensive guide to the mass spectrometric analysis of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is predicted to follow pathways characteristic of nitroaromatic compounds. The stable aromatic phenanthrene core is expected to result in a prominent molecular ion peak. The primary fragmentation events are anticipated to involve the nitro functional groups.
A plausible fragmentation pathway for this compound (C₁₄H₈N₂O₄, Molecular Weight: 268.22 g/mol ) is as follows:
-
Initial Ionization: Formation of the molecular ion (M⁺˙) at m/z 268.
-
Loss of a Nitro Group: A common fragmentation pathway for nitroaromatics is the loss of a nitro group (NO₂) radical, resulting in an ion at m/z 222.
-
Loss of Nitric Oxide: Alternatively, the molecular ion can undergo rearrangement and lose a nitric oxide (NO) radical, a characteristic fragmentation for aromatic nitro compounds, to form an ion at m/z 238. This can be followed by the loss of a second NO radical.
-
Sequential Losses: Further fragmentation can occur from the initial fragment ions, such as the loss of another nitro-related species or fragmentation of the polycyclic backbone.
-
Fragmentation of the Phenanthrene Backbone: The phenanthrene structure itself can undergo fragmentation, for instance, by losing acetylene (C₂H₂).
The predicted major fragments and their corresponding m/z values are summarized in the table below.
Quantitative Data: Predicted Mass Fragments of this compound
| m/z | Proposed Fragment | Formula | Notes |
| 268 | Molecular Ion | [C₁₄H₈N₂O₄]⁺˙ | The parent ion. |
| 238 | [M - NO]⁺ | [C₁₄H₈NO₃]⁺ | Loss of a nitric oxide radical. |
| 222 | [M - NO₂]⁺ | [C₁₄H₈NO₂]⁺ | Loss of a nitro radical. |
| 208 | [M - 2NO]⁺˙ | [C₁₄H₈O₂]⁺˙ | Sequential loss of two nitric oxide radicals. |
| 192 | [M - NO - NO₂]⁺˙ | [C₁₄H₈O]⁺˙ | Loss of one nitric oxide and one nitro radical. |
| 176 | [M - 2NO₂]⁺˙ | [C₁₄H₈]⁺˙ | Loss of two nitro radicals. |
| 150 | [C₁₂H₆]⁺˙ | [C₁₂H₆]⁺˙ | Fragmentation of the phenanthrene backbone (loss of C₂H₂). |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the analysis of semi-volatile nitro-PAHs like this compound.
1. Sample Preparation:
- Extract the sample with a suitable solvent such as dichloromethane or a mixture of hexane and acetone.
- Concentrate the extract under a gentle stream of nitrogen.
- Reconstitute the sample in a known volume of a suitable solvent (e.g., hexane or toluene) prior to injection.
- An internal standard (e.g., a deuterated PAH like phenanthrene-d10) should be added for quantification.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL.
- Injector Temperature: 280°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 min.
- Ramp: 10°C/min to 300°C.
- Hold: 10 min at 300°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is an alternative for nitroaromatic compounds, especially for complex matrices or when derivatization is not desired.
1. Sample Preparation:
- Extract the sample with a suitable solvent such as acetonitrile or methanol.
- Filter the extract through a 0.22 µm syringe filter.
- Dilute the sample with the initial mobile phase if necessary.
- Add an appropriate internal standard.
2. LC-MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- Start at 30% B.
- Linear gradient to 95% B over 15 minutes.
- Hold at 95% B for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode.
- Gas Temperature: 325°C.
- Vaporizer Temperature: 350°C.
- Nebulizer Pressure: 40 psi.
- Capillary Voltage: 3500 V.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions.
Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
Application Notes and Protocols for the Analysis of Nitro-PAHs in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from the reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides.[1] They are of significant concern due to their mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[2] Accurate and sensitive detection of nitro-PAHs in various environmental matrices, including air, water, and soil, is crucial for assessing environmental quality and human health risks. This document provides detailed application notes and protocols for the analysis of nitro-PAHs using various analytical techniques.
Analytical Techniques Overview
Several sophisticated analytical techniques are employed for the determination of nitro-PAHs in environmental samples. The choice of method often depends on the sample matrix, the target analytes, and the required sensitivity. The most common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that offers high separation efficiency and sensitive detection.[3][4] It is particularly suitable for the analysis of volatile and semi-volatile nitro-PAHs. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference.[5][6]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive and selective method for the analysis of nitro-PAHs.[1][7] This technique often requires a pre- or on-column reduction of the nitro group to a fluorescent amino group.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly advantageous for the analysis of less volatile and more polar nitro-PAHs.[10][11]
Sample Preparation: Extraction and Cleanup
Effective sample preparation is a critical step in the analysis of nitro-PAHs to isolate the target analytes from the complex sample matrix and minimize interferences.[12]
Soil and Sediment Samples
Common extraction techniques for solid samples include:
-
Soxhlet Extraction: A classical and exhaustive extraction method.[12]
-
Ultrasonication: A faster extraction method using ultrasonic waves to disrupt the sample matrix.[9][12]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extraction.[12]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and accelerate the extraction process.[12]
Cleanup of soil extracts is typically performed using solid-phase extraction (SPE) with silica gel or alumina to remove interfering compounds.[13]
Water Samples
For aqueous samples, the primary extraction techniques are:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of analytes between the aqueous sample and an immiscible organic solvent.[14]
-
Solid-Phase Extraction (SPE): A more modern and efficient technique where analytes are adsorbed onto a solid sorbent, which is then washed to remove interferences, and finally, the analytes are eluted with a small volume of solvent.[14][15]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from the sample.[16]
Air Particulate Matter
Nitro-PAHs in airborne particulate matter are typically collected on filters. The extraction methods are similar to those for soil samples, with ultrasonication and Soxhlet extraction being commonly used.[3][17]
Quantitative Data Summary
The following tables summarize the limits of detection (LODs) and quantification (LOQs) for selected nitro-PAHs in various environmental matrices using different analytical techniques.
Table 1: Limits of Detection (LODs) and Quantification (LOQs) for Nitro-PAHs in Soil Samples
| Nitro-PAH | Analytical Technique | LOD (ng/kg) | LOQ (ng/kg) | Reference |
| 3-Nitrophenanthrene | HPLC-FLD | - | 16 | [1] |
| 9-Nitrophenanthrene | HPLC-FLD | - | 60 | [1] |
| 1-Nitropyrene | HPLC-FLD | - | 28 | [1] |
| 3-Nitrofluoranthene | HPLC-FLD | - | 44 | [1] |
Table 2: Limits of Detection (LODs) for Nitro-PAHs in Airborne Particulate Matter (PM2.5)
| Nitro-PAH | Analytical Technique | LOD (pg/m³) | Reference |
| 2-Nitrofluorene | GC-MS/MS | 0.064 | [5] |
| 9-Nitroanthracene | GC-MS/MS | 0.073 | [5] |
| 3-Nitrofluoranthene | GC-MS/MS | 0.031 | [5] |
| 1-Nitropyrene | GC-MS/MS | 0.046 | [5] |
| 7-Nitrobenzo[a]anthracene | GC-MS/MS | 0.082 | [5] |
| 6-Nitrochrysene | GC-MS/MS | 0.248 | [5] |
Table 3: Limits of Detection (LODs) for Nitro-PAHs in Water Samples
| Nitro-PAH | Analytical Technique | LOD (ng/L) | Reference |
| 2-Nitrofluorene | GC-NCI-MS | 0.10 - 20 | [14] |
| 9-Nitroanthracene | GC-NCI-MS | 0.10 - 20 | [14] |
| 1-Nitropyrene | GC-NCI-MS | 0.10 - 20 | [14] |
| 3-Nitrofluoranthene | GC-NCI-MS | 0.10 - 20 | [14] |
Experimental Protocols
Protocol 1: Analysis of Nitro-PAHs in Soil by HPLC-FLD
This protocol is based on the method described by García-Alonso et al. (2012).[1][9]
1. Sample Extraction (Ultrasonication)
-
Weigh 0.5 g of the soil sample into a centrifuge tube.
-
Add 8 mL of dichloromethane.
-
Sonicate the mixture for 15 minutes.
-
Repeat the sonication with a fresh 8 mL of dichloromethane.
-
Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.
-
Exchange the solvent to methanol.
2. Derivatization (Reduction to Amino-PAHs)
-
To the 1 mL methanolic extract, add 0.5 mL of a 0.05% aqueous solution of CuCl₂ and 50 mg of NaBH₄.[1]
-
Sonicate the mixture for 15 minutes and then let it stand at room temperature for 1 hour.[1]
-
Add 1 mL of water and 1 mL of dichloromethane and shake to extract the resulting amino-PAHs.
-
Collect the dichloromethane layer for HPLC analysis.
3. HPLC-FLD Analysis
-
HPLC System: Agilent 1200 Series or equivalent.[18]
-
Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or similar.[18]
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Fluorescence Detector: Set at appropriate excitation and emission wavelengths for the target amino-PAHs. For example, for the amino-derivative of 1-Nitropyrene, use an excitation wavelength of 244 nm and an emission wavelength of 438 nm.[1]
Protocol 2: Analysis of Nitro-PAHs in Airborne Particulate Matter by GC-MS/MS
This protocol is adapted from the method described by Shimadzu Corporation (2016).[5]
1. Sample Extraction
-
Place the filter containing the particulate matter in a suitable extraction vessel.
-
Add a mixture of dichloromethane and acetone (1:1, v/v).
-
Extract using an appropriate method (e.g., ultrasonication or Soxhlet).
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS/MS Analysis
-
GC System: Shimadzu GCMS-TQ8040 or equivalent.[5]
-
Column: Rxi-5 Sil MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.69 mL/min.[5]
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 300°C at 10°C/min (hold for 10 min).[5]
-
Injection Mode: Splitless.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. aaqr.org [aaqr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence detection and identification of nitro derivatives of polynuclear aromatic hydrocarbons by on-column catalytic reduction to aromatic amines (Journal Article) | OSTI.GOV [osti.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Aminophenanthrenes from 3,5-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenanthrenes represent a class of polycyclic aromatic hydrocarbons that are of significant interest in medicinal chemistry and drug discovery. Their rigid, planar structure allows them to intercalate with DNA and interact with various biological targets, leading to a range of biological activities, including anticancer properties. This document provides a detailed protocol for the synthesis of aminophenanthrenes, specifically focusing on the conversion of 3,5-dinitrophenanthrene to 3,5-diaminophenanthrene, a key intermediate for the development of novel therapeutic agents. The protocol is based on established methods for the reduction of dinitroaromatic compounds.
Data Presentation: Antiproliferative Activity of Aminophenanthrene Derivatives
While specific cytotoxic data for 3,5-diaminophenanthrene is not extensively available in public literature, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for closely related aminophenanthrene and phenanthrene derivatives against various human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.[1][2][3][4][5]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Acrylonitrile derivative with amino group on phenanthrene | HeLa (Cervical Carcinoma) | 0.33 | [1] |
| Acrylonitrile derivative with amino group on phenanthrene | HeLa (Cervical Carcinoma) | 0.21 | [1] |
| Phenanthrene-based Tylophorine derivative (5a) | H460 (Large-cell Lung Carcinoma) | 11.6 | [5] |
| Phenanthrene-based Tylophorine derivative (9) | H460 (Large-cell Lung Carcinoma) | 6.1 | [5] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epidermoid Carcinoma) | 2.81 (µg/mL) | [3][4] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon Carcinoma) | 0.97 (µg/mL) | [3][4] |
Experimental Protocols
The synthesis of 3,5-diaminophenanthrene from this compound is achieved through the reduction of the two nitro groups. A common and effective method for this transformation is the use of a metal catalyst, such as iron, in the presence of an acid or an ammonium salt. The following protocol is adapted from a reliable method for the synthesis of a similar compound, 3,6-diaminophenanthrene.
Synthesis of 3,5-Diaminophenanthrene
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Celite
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).
-
Addition of Reagents: To the stirred suspension, add iron powder (approx. 7 eq) and ammonium chloride (approx. 5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron catalyst.
-
Wash the Celite pad with ethanol and ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
Add ethyl acetate and brine to the separatory funnel and shake to partition the product into the organic layer.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-diaminophenanthrene.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Visualizations
Experimental Workflow
References
- 1. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Nitration of Phenanthrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a key structural motif in various natural products and pharmaceutical agents. The introduction of a nitro group onto the phenanthrene skeleton via electrophilic nitration is a critical transformation for the synthesis of diverse derivatives with potential biological activities. This document provides detailed experimental protocols for the nitration of phenanthrene, summarizes key quantitative data, and presents a visual workflow of the experimental process. The regioselectivity of the nitration is a crucial aspect, as different isomers can exhibit varied chemical and biological properties.
Key Reagents and Equipment
-
Substrate: Phenanthrene
-
Nitrating Agents:
-
Mixed acid (concentrated nitric acid and concentrated sulfuric acid)
-
Iron(III) nitrate nonahydrate
-
-
Solvents:
-
Acetic anhydride
-
Chloroform
-
Dichloromethane
-
-
Standard Laboratory Glassware: Round-bottom flasks, beakers, separating funnel, condenser.
-
Equipment: Magnetic stirrer, ice bath, vacuum filtration apparatus, rotary evaporator.
-
Analytical Instruments:
Experimental Protocols
Protocol 1: Nitration using Mixed Acid in Acetic Anhydride
This protocol is a common method for the nitration of phenanthrene, often leading to a mixture of nitrophenanthrene isomers.[4]
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2.12 grams of phenanthrene in 14 mL of acetic anhydride with vigorous stirring.
-
Cooling: Place the flask in an ice bath to cool the solution. This is crucial as the nitration reaction is exothermic.
-
Preparation of Nitrating Mixture: In a separate test tube, carefully prepare a 50:50 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Addition of Nitrating Agent: Slowly add 4 mL of the cold mixed acid to the phenanthrene solution dropwise over approximately 10 minutes while maintaining strong stirring. Ensure the temperature of the reaction mixture remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to stir on ice for a predetermined time (this can be varied to study its effect on the reaction outcome).[4]
-
Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice water. Phenanthrene and its nitrated derivatives are poorly soluble in water and will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: To remove residual acids and other impurities, suspend the filtered solid in a suitable alcohol (e.g., reagent-grade ethanol), stir for an extended period (e.g., 24 hours), and then filter again.[4]
-
Drying: Dry the purified product, for example, in a desiccator, before characterization.
Note: Nitration of phenanthrene in acetic anhydride can sometimes lead to the formation of adducts, such as 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl, as a major product.[6]
Protocol 2: Green Chemistry Approach using Iron(III) Nitrate Nonahydrate
This method presents a more environmentally friendly approach to the nitration of phenanthrene.[3]
Methodology:
-
Mixing of Solids: In a 2.5 mL reaction tank, add 30 mg of phenanthrene and 80 mg of iron(III) nitrate nonahydrate.
-
Mechanochemical Reaction: Subject the mixture to milling at a frequency of 20 Hz for 1 hour.
-
Extraction: After the reaction is complete, extract the product mixture with chloroform.
-
Analysis: The resulting solution containing the nitrophenanthrene product can be directly analyzed, for instance, by NMR spectroscopy to determine the yield and isomer distribution.[3]
Data Presentation
The following tables summarize quantitative data from the nitration of phenanthrene under different conditions.
Table 1: Reaction Conditions and Yields for Nitration of Phenanthrene
| Protocol | Nitrating Agent | Solvent | Reaction Time (h) | Temperature | Reported Yield | Reference |
| 1 | HNO₃ / H₂SO₄ | Acetic Anhydride | Variable | Ice Bath | - | [4] |
| 2 | Fe(NO₃)₃·9H₂O | Solvent-free (milling) | 1 | Room Temperature | 94% (1-nitrophenanthrene) | [3] |
Table 2: Analytical Methods for Characterization of Nitrophenanthrenes
| Analytical Technique | Purpose | Key Observations/Parameters | Reference |
| HPLC | Separation and Quantification of Isomers | Fluorescence detection with specific excitation/emission wavelengths for different isomers (e.g., 254/410 nm for 3-Nitrophenanthrene, 254/444 nm for 9-Nitrophenanthrene).[1] | [1][2] |
| NMR | Structural Elucidation and Isomer Identification | Chemical shifts in the aromatic region (e.g., peaks in the 9.7-10.2 ppm range for tetra-substituted products) indicate the degree of nitration. | [4] |
| FTIR | Functional Group Analysis | Presence of asymmetric (around 1500 cm⁻¹) and symmetric (around 1300 cm⁻¹) N-O stretching vibrations confirms the presence of the nitro group.[4] | [4] |
| GC-MS | Identification of Volatile Products | Provides mass-to-charge ratio for molecular weight determination and fragmentation patterns for structural confirmation. | [5] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general signaling pathway for the electrophilic nitration of phenanthrene.
Caption: Experimental workflow for the nitration of phenanthrene.
Caption: General mechanism for the electrophilic nitration of phenanthrene.
References
- 1. An Analytical Method to Determine Selected Nitro-PAHs in Soil Sam...: Ingenta Connect [ingentaconnect.com]
- 2. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-NITROPHENANTHRENE synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 9-Nitrophenanthrene | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Nitrophenanthrenes in Soil
Introduction
Nitrophenanthrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are of significant environmental concern due to their mutagenic and carcinogenic properties. They can be formed from the reaction of parent PAHs with nitrogen oxides in the atmosphere or during incomplete combustion processes. Soil acts as a major sink for these persistent organic pollutants, necessitating robust and reliable analytical methods for their monitoring. This document provides detailed application notes and protocols for the sample preparation and analysis of nitrophenanthrenes in soil, intended for researchers, scientists, and professionals in related fields.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is crucial for achieving accurate and precise quantification of nitrophenanthrenes in complex soil matrices. The following table summarizes the performance characteristics of commonly employed extraction and analytical techniques.
| Method | Extraction Solvent | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ultrasonic Extraction with HPLC-FLD | Dichloromethane | 89 - 106 | - | 16 - 60 ng/kg | [1][2] |
| Soxhlet Extraction with GC-MS | Dichloromethane/Acetone (1:1) | >90 | - | - | [3] |
| Accelerated Solvent Extraction (ASE) with GC-MS | Dichloromethane/Acetone (1:1) | >90 | - | - | [4] |
Note: Recovery rates, LODs, and LOQs are dependent on the specific nitrophenanthrene isomer, soil matrix, and instrument conditions. The provided values serve as a general guideline.
Experimental Protocols
This section outlines detailed step-by-step protocols for the extraction, cleanup, and analysis of nitrophenanthrenes in soil samples.
Sample Collection and Pre-treatment
Proper sample collection and pre-treatment are fundamental for obtaining representative results.
Materials:
-
Stainless steel trowel or soil probe
-
Amber glass jars with Teflon-lined caps
-
Mortar and pestle or grinder
-
Sieve (2 mm mesh)
-
Freeze-dryer or oven
Protocol:
-
Sample Collection: Collect soil samples from the desired depth using a stainless steel trowel or probe. For a representative sample, collect multiple subsamples from the sampling area and combine them.
-
Storage: Place the composite sample in a pre-cleaned amber glass jar, seal tightly, and transport to the laboratory on ice. Store at 4°C in the dark until processing.
-
Homogenization: Air-dry the soil sample in a well-ventilated area or use a freeze-dryer. Avoid oven-drying at high temperatures to prevent the degradation of target analytes.
-
Sieving: Once dried, gently disaggregate the soil using a mortar and pestle and pass it through a 2 mm sieve to remove stones and large debris.
-
Storage of Prepared Sample: Store the homogenized and sieved soil sample in a clean, labeled amber glass jar at -20°C until extraction.
Extraction Methods
Choose one of the following extraction methods based on available equipment and desired sample throughput.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes (50 mL, glass or solvent-resistant)
-
Dichloromethane (DCM), HPLC or pesticide grade
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Sample Weighing: Weigh approximately 5 g of the pre-treated soil sample into a 50 mL glass centrifuge tube.
-
Solvent Addition: Add 20 mL of dichloromethane to the centrifuge tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. If using a probe sonicator, ensure the probe is immersed in the solvent-soil slurry and sonicate for 10-15 minutes, taking care not to overheat the sample.[5]
-
Centrifugation: After sonication, centrifuge the tube at 3000 rpm for 10 minutes to separate the extract from the soil particles.
-
Extraction Repetition: Carefully decant the supernatant into a clean flask. Repeat the extraction process (steps 2-4) on the soil residue two more times, combining all the extracts.
-
Drying the Extract: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The extract is now ready for cleanup.
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Cellulose extraction thimbles
-
Heating mantle
-
Dichloromethane/Acetone (1:1, v/v), HPLC or pesticide grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Sample Preparation: Weigh approximately 10 g of the pre-treated soil sample and mix it with an equal amount of anhydrous sodium sulfate. Place the mixture into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Add 250 mL of the dichloromethane/acetone mixture and a few boiling chips to the round-bottom flask. Assemble the Soxhlet apparatus.
-
Extraction: Heat the flask using a heating mantle to initiate solvent reflux. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[6]
-
Cooling: After extraction, allow the apparatus to cool to room temperature.
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate and concentrate it to approximately 1 mL using a rotary evaporator. The extract is now ready for cleanup.
Materials:
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells (stainless steel)
-
Cellulose or glass fiber filters
-
Dichloromethane/Acetone (1:1, v/v), HPLC or pesticide grade
-
Diatomaceous earth (optional)
-
Collection vials
Protocol:
-
Cell Preparation: Place a cellulose or glass fiber filter at the bottom of an appropriate-sized extraction cell.
-
Sample Loading: Mix approximately 10 g of the pre-treated soil sample with a dispersing agent like diatomaceous earth (optional) and load it into the extraction cell. Place a second filter on top of the sample.
-
ASE Parameters: Set the following parameters on the ASE system (these may need optimization for specific soil types and analytes):
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5-10 minutes
-
Number of Cycles: 2
-
-
Extraction: Place the loaded cells into the ASE system and start the extraction process. The extract will be automatically collected in vials.
-
Concentration: Concentrate the collected extract to approximately 1 mL under a gentle stream of nitrogen. The extract is now ready for cleanup.
Extract Cleanup: Solid-Phase Extraction (SPE)
Cleanup is a critical step to remove interfering compounds from the soil extract prior to instrumental analysis.
Materials:
-
SPE cartridges (e.g., Silica gel, Florisil, or Alumina, 500 mg/6 mL)
-
SPE vacuum manifold
-
Hexane, Dichloromethane, Methanol (HPLC or pesticide grade)
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated extract (reconstituted in hexane) onto the conditioned SPE cartridge.
-
Interference Elution (Wash): Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds. Discard this fraction.
-
Analyte Elution: Elute the nitrophenanthrenes from the cartridge with 10 mL of a dichloromethane/hexane mixture (e.g., 1:1 v/v). The optimal solvent composition may require optimization. Collect this fraction.
-
Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Instrumental Analysis
Note: Nitrophenanthrenes are not naturally fluorescent. A pre-column reduction step is required to convert them to their fluorescent amino-derivatives.
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile and Water (HPLC grade)
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
Reduction Protocol:
-
To the 1 mL cleaned extract, add a freshly prepared reducing solution (e.g., NaBH₄ in the presence of CuCl₂).[1]
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Quench the reaction by adding a small amount of acid (e.g., acetic acid).
HPLC-FLD Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile and Water. A typical gradient might start at 50:50 (Acetonitrile:Water) and increase to 100% Acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Fluorescence Detector Wavelengths: Set the excitation and emission wavelengths appropriate for the aminophenanthrene isomers. For example, for 3-aminophenanthrene and 9-aminophenanthrene, excitation/emission wavelengths of 254/410 nm and 254/444 nm, respectively, have been used.[1][2]
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for each nitrophenanthrene isomer.
Mandatory Visualization
Caption: Workflow for the analysis of nitrophenanthrenes in soil samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for Assessing the Genotoxicity of 3,5-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of environmental and toxicological concern. Assessing the genotoxicity of such compounds is a critical step in understanding their potential carcinogenic risk to humans. This document provides a comprehensive set of protocols for evaluating the genotoxic potential of this compound using a battery of standard in vitro assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the comet assay. These tests, when used in combination, provide a robust assessment of a compound's ability to induce gene mutations, chromosomal damage, and DNA strand breaks.
Data Presentation
As no specific experimental data for the genotoxicity of this compound is publicly available, the following tables present illustrative quantitative data based on findings for structurally related nitro-PAHs, such as dinitropyrenes. This data serves as a representative example of expected outcomes from the described assays.
Table 1: Illustrative Ames Test Results for this compound
| Tester Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Induction over Control |
| TA98 | 0 | - | 25 ± 4 | 1.0 |
| 0.1 | - | 152 ± 12 | 6.1 | |
| 1 | - | 875 ± 45 | 35.0 | |
| 10 | - | 2543 ± 132 | 101.7 | |
| 0 | + | 30 ± 5 | 1.0 | |
| 0.1 | + | 210 ± 18 | 7.0 | |
| 1 | + | 1560 ± 98 | 52.0 | |
| 10 | + | 4890 ± 210 | 163.0 | |
| TA100 | 0 | - | 120 ± 15 | 1.0 |
| 1 | - | 135 ± 12 | 1.1 | |
| 10 | - | 142 ± 18 | 1.2 | |
| 100 | - | 155 ± 20 | 1.3 | |
| 0 | + | 130 ± 11 | 1.0 | |
| 1 | + | 250 ± 25 | 1.9 | |
| 10 | + | 480 ± 38 | 3.7 | |
| 100 | + | 950 ± 76 | 7.3 |
Table 2: Illustrative In Vitro Micronucleus Assay Results for this compound in Human Lymphocytes
| Concentration (µM) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei ± SD | Fold Induction over Control |
| 0 (Vehicle Control) | - | 1.2 ± 0.3 | 1.0 |
| 1 | - | 2.5 ± 0.5 | 2.1 |
| 5 | - | 6.8 ± 1.1 | 5.7 |
| 10 | - | 12.3 ± 1.8 | 10.3 |
| 0 (Vehicle Control) | + | 1.5 ± 0.4 | 1.0 |
| 1 | + | 4.8 ± 0.9 | 3.2 |
| 5 | + | 15.2 ± 2.1 | 10.1 |
| 10 | + | 28.9 ± 3.5 | 19.3 |
Table 3: Illustrative Comet Assay Results for this compound in Human Hepatoma (HepG2) Cells
| Concentration (µM) | Treatment Duration (hours) | % Tail DNA ± SD |
| 0 (Vehicle Control) | 4 | 3.5 ± 0.8 |
| 1 | 4 | 12.8 ± 2.1 |
| 5 | 4 | 28.4 ± 3.5 |
| 10 | 4 | 45.1 ± 4.2 |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 471.[1]
Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Positive controls:
-
Without S9 activation: 2-nitrofluorene for TA98, sodium azide for TA100 and TA1535.
-
With S9 activation: 2-aminoanthracene for all strains.
-
-
Negative/Vehicle control (e.g., DMSO).
-
S9 cofactor mix (NADP, Glucose-6-phosphate).[4]
-
Molten top agar containing trace amounts of histidine and biotin.
-
Minimal glucose agar plates.
Procedure:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Plate Incorporation Method: a. To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test compound solution (or control). b. For metabolic activation, add 0.5 ml of the S9 mix. For experiments without metabolic activation, add 0.5 ml of phosphate buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the negative control.
In Vitro Micronucleus Assay
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487.
Objective: To determine if this compound induces chromosomal damage or aneuploidy by detecting the formation of micronuclei in cultured mammalian cells.[5]
Materials:
-
Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
This compound (dissolved in a suitable solvent).
-
Positive controls:
-
Without S9 activation: Mitomycin C (clastogen), Colchicine (aneugen).
-
With S9 activation: Cyclophosphamide (requires metabolic activation).[5]
-
-
Negative/Vehicle control.
-
S9 fraction and cofactor mix.
-
Cytochalasin B.[5]
-
Culture medium, fetal bovine serum, antibiotics.
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Fixative (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI).
Procedure:
-
Cell Culture and Treatment: a. Culture the cells to an appropriate density. b. Treat the cells with various concentrations of this compound, positive controls, and the vehicle control. c. For metabolic activation, incubate with the test compound and S9 mix for a short period (e.g., 3-6 hours), then wash and replace with fresh medium. For treatments without S9, expose the cells for a longer duration (e.g., 24 hours).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, allowing for the accumulation of binucleated cells. The timing of addition depends on the cell cycle length.
-
Harvesting and Slide Preparation: a. Harvest the cells by trypsinization or centrifugation. b. Treat with a hypotonic solution to swell the cells. c. Fix the cells with the fixative solution. d. Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining and Scoring: a. Stain the slides with a suitable DNA stain. b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. c. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol is based on established methods for the comet assay.[6]
Objective: To detect DNA strand breaks in individual cells treated with this compound.
Materials:
-
Human hepatoma cell line (HepG2) or other suitable mammalian cells.
-
This compound (dissolved in a suitable solvent).
-
Positive control (e.g., H₂O₂ or a known genotoxic agent).
-
Negative/Vehicle control.
-
Normal melting point agarose and low melting point agarose.
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralizing buffer.
-
DNA stain (e.g., SYBR Green or ethidium bromide).
-
Microscope slides.
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of this compound, positive control, and vehicle control for a defined period (e.g., 4 hours).
-
Slide Preparation: a. Coat microscope slides with a layer of normal melting point agarose. b. Mix the treated cells with low melting point agarose and layer this suspension onto the pre-coated slides. c. Place a coverslip on top and allow the agarose to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
DNA Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes. b. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: a. Neutralize the slides with a neutralizing buffer. b. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Analyze at least 50-100 comets per slide using image analysis software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment). c. A positive result is a significant, dose-dependent increase in DNA damage parameters.
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. enamine.net [enamine.net]
- 6. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dinitrophenanthrenes in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current and potential applications of dinitrophenanthrenes in materials science. The content is based on available scientific literature and is intended to guide researchers in exploring the use of these compounds in novel materials and devices.
Application Notes
Dinitrophenanthrenes are a class of nitroaromatic compounds built upon the phenanthrene scaffold. The strong electron-withdrawing nature of the two nitro groups significantly influences the electronic and photophysical properties of the phenanthrene core, making these molecules interesting candidates for various applications in materials science.
Synthetic Precursors for Supramolecular Chemistry and Polymers
A primary application of dinitrophenanthrenes, particularly the 3,6-isomer, is as a key intermediate in the synthesis of more complex molecular architectures. The nitro groups can be readily reduced to amino groups, providing a versatile building block for polymers and supramolecular structures.
-
Anion Receptors: 3,6-Dinitrophenanthrene is a crucial precursor for the synthesis of 3,6-diaminophenanthrene.[1] This diamine serves as a rigid and planar scaffold for the construction of sophisticated anion receptors, which have potential applications in chemical sensing and separation technologies.[1] The well-defined geometry of the phenanthrene backbone allows for the precise positioning of hydrogen-bond donor groups, leading to selective binding of specific anions.
-
High-Performance Polymers: The conversion of dinitrophenanthrenes to diaminophenanthrenes opens up possibilities for their use as monomers in the synthesis of high-performance polymers, such as polyimides or polyamides. These polymers could exhibit high thermal stability and unique optoelectronic properties due to the rigid phenanthrene unit in the polymer backbone.
Organic Electronics and Optoelectronics
The extended π-conjugated system of the phenanthrene core, combined with the electron-withdrawing nitro groups, makes dinitrophenanthrenes promising materials for organic electronics. The nitro groups allow for the fine-tuning of the molecule's electronic properties.
-
Tuning of Electronic Properties: The addition of nitro groups to the phenanthrene molecule lowers the total energy, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a reduction in the HOMO-LUMO energy gap. Theoretical calculations have shown that the electronic properties of dinitrophenanthrene isomers are significantly affected by the position of the nitro groups. This tunability is a key aspect in the design of organic semiconductors for specific applications.
-
Potential as n-type Semiconductors: The electron-withdrawing nature of the nitro groups can lower the LUMO energy level, which is a desirable characteristic for n-type organic semiconductors. These materials are essential for the fabrication of complementary circuits in organic electronics. While experimental data on the charge carrier mobility of dinitrophenanthrene-based devices is limited, the theoretical electronic properties suggest their potential in this area.
-
Photocatalysts: Dinitrophenanthrene derivatives, such as 2,7-dinitrophenanthrene-9,10-dione (DNPO) and 4,5-dinitrophenanthrene-9,10-dione, have been investigated as effective photocatalysts. Their long excited-state lifetimes and high reduction potentials make them suitable for facilitating various synthetic reactions under mild, visible-light-induced conditions.
Nonlinear Optical (NLO) Materials
Data Presentation
The following table summarizes the calculated electronic properties of phenanthrene and various dinitrophenanthrene isomers based on theoretical studies. These values provide insight into the effect of the nitro group substitution on the electronic structure of the phenanthrene core.
| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenanthrene | -691.03 | -5.85 | -1.33 | 4.52 |
| 2,3-Dinitrophenanthrene | -1100.86 | -7.59 | -3.62 | 3.97 |
| 2,4-Dinitrophenanthrene | -1100.86 | -7.65 | -3.73 | 3.92 |
| 3,4-Dinitrophenanthrene | -1100.86 | -7.67 | -3.65 | 4.02 |
| 4,5-Dinitrophenanthrene | -1100.86 | -7.48 | -3.56 | 3.92 |
Data sourced from theoretical calculations.
Experimental Protocols
Synthesis of 3,6-Dinitrophenanthrene
This protocol is based on the procedure described by Bacon and Lindsay.
Materials:
-
5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde
-
Glacial acetic acid
-
Hydrazine hydrate
Procedure:
-
Dissolve 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde (1.17 mmol) in glacial acetic acid (3 mL) and heat the solution to reflux.
-
Add a solution of hydrazine hydrate (2.34 mmol) in glacial acetic acid (1 mL) dropwise to the refluxing mixture.
-
Continue heating the mixture for an additional 4 hours.
-
Cool the mixture to room temperature and then place it in a refrigerator overnight to allow for precipitation.
-
Filter the precipitate and concentrate the mother liquor to approximately 1 mL.
-
Cool the concentrated mother liquor in the refrigerator for another day to obtain further precipitate.
-
Combine the precipitates and purify as necessary.
Reduction of 3,6-Dinitrophenanthrene to 3,6-Diaminophenanthrene
This protocol describes a common method for the reduction of nitroarenes.
Materials:
-
3,6-Dinitrophenanthrene
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
-
Celite
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 3,6-dinitrophenanthrene (223 µmol) in a mixture of ethanol (3 mL) and water (0.8 mL).
-
Add iron powder (1.54 mmol) and ammonium chloride (1.12 mmol) to the suspension.
-
Heat the mixture at reflux for 12 hours.
-
After cooling, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with a 20% water/ethanol solution (5 mL) followed by ethyl acetate (5 mL).
-
Dilute the filtrate with additional ethyl acetate (10 mL) and brine (10 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice more with ethyl acetate (10 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 3,6-diaminophenanthrene.
General Protocol for the Fabrication of a Phenanthrene-Based Organic Field-Effect Transistor (OFET)
This is a general procedure and may require optimization for specific dinitrophenanthrene derivatives.
Materials:
-
Heavily doped Si wafer with a SiO₂ dielectric layer (e.g., 300 nm)
-
Phenanthrene derivative (e.g., a dinitrophenanthrene derivative)
-
Solvent for the phenanthrene derivative (e.g., chloroform, toluene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold for source and drain electrodes
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Surface Modification:
-
Treat the cleaned substrate with a self-assembled monolayer (SAM) of OTS by vapor deposition or solution immersion to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.
-
-
Organic Semiconductor Deposition:
-
Dissolve the phenanthrene derivative in a suitable organic solvent to form a solution (e.g., 5-10 mg/mL).
-
Deposit a thin film of the phenanthrene derivative onto the OTS-treated substrate using a technique such as spin-coating, drop-casting, or vapor deposition.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the organic semiconductor film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Characterize the electrical performance of the OFET in a probe station under an inert atmosphere (e.g., nitrogen or argon).
-
Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Synthetic pathway from a biphenyl precursor to 3,6-dinitrophenanthrene and its subsequent reduction to 3,6-diaminophenanthrene for use in anion receptors.
Caption: Comparison of calculated HOMO and LUMO energy levels of phenanthrene and an average for its dinitro-derivatives, showing the effect of nitro group substitution.
Caption: General workflow for the fabrication of a top-contact, bottom-gate organic field-effect transistor (OFET) using a dinitrophenanthrene derivative as the semiconductor layer.
References
Application Notes and Protocols for a Stability-Indicating Assay of 3,5-Dinitrophenanthrene
Introduction
3,5-Dinitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). The development of a stability-indicating assay is a critical step in the pharmaceutical development process. It ensures that the analytical method can accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients. This document provides a detailed protocol for developing a stability-indicating high-performance liquid chromatography (HPLC) method for this compound.
A stability-indicating method is a validated analytical procedure that can detect changes in the chemical, physical, or microbiological properties of a drug substance over time. Forced degradation studies are an integral part of developing such methods, as they help to generate potential degradation products and demonstrate the method's specificity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
| Appearance | Yellowish crystalline solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like acetonitrile, methanol; sparingly soluble in water (predicted) | N/A |
Experimental Workflow
The development of the stability-indicating assay for this compound follows a logical sequence of steps, from forced degradation to method validation.
Caption: Experimental workflow for the development of a stability-indicating assay.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the this compound sample under various stress conditions. This helps in the identification of potential degradation products and demonstrates the specificity of the analytical method.
4.1.1. Preparation of Stock Solution:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
4.1.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL.
4.1.3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL.
4.1.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL.
4.1.5. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in acetonitrile to prepare a 1 mg/mL solution.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
4.1.6. Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) for 7 days.
-
After exposure, dissolve the sample in acetonitrile to prepare a 1 mg/mL solution.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
HPLC Method Development and Validation
A reverse-phase HPLC method is developed to separate this compound from its degradation products.
4.2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
4.2.2. Method Validation:
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The results of the forced degradation studies are summarized in the table below. The percentage degradation is calculated based on the reduction in the peak area of the parent compound.
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Peaks |
| 1N HCl | 8 hours | 15.2% | 2 |
| 1N NaOH | 4 hours | 25.8% | 3 |
| 30% H₂O₂ | 24 hours | 40.5% | 4 |
| Thermal (105°C) | 48 hours | 8.1% | 1 |
| Photolytic (UV 254 nm) | 7 days | 12.6% | 2 |
| Control | N/A | < 1.0% | 0 |
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation pathways of similar compounds, the following degradation pathways can be postulated.
Caption: Postulated degradation pathways for this compound.
Conclusion
This application note provides a comprehensive protocol for the development of a stability-indicating assay for this compound. The forced degradation studies and the subsequent HPLC analysis will provide valuable information on the stability of the molecule and will lead to a validated analytical method suitable for quality control and stability testing. The proposed method is specific, and the preliminary data from forced degradation studies indicate that it can effectively separate the parent drug from its degradation products. Further validation is required to confirm the method's suitability for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Dinitrophenanthrene Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of dinitrophenanthrene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dinitrophenanthrene isomers so challenging?
The primary difficulty in separating dinitrophenanthrene isomers stems from their high degree of structural similarity. Isomers possess the same molecular formula and mass, differing only in the position of the nitro groups on the phenanthrene backbone. This results in nearly identical physicochemical properties, such as polarity, solubility, and vapor pressure, leading to very similar retention behaviors in most chromatographic systems.[1] Consequently, standard chromatographic methods often fail to resolve these closely related compounds, leading to co-elution.
Q2: What is the most critical factor to optimize for successful isomer separation?
Optimizing selectivity (α) is the most critical and challenging aspect of separating closely related isomers.[2] While improving column efficiency (N) and retention factor (k) can enhance separation, achieving baseline resolution for isomers primarily depends on exploiting the subtle differences between them. This is accomplished by carefully selecting the stationary and mobile phases to maximize differential interactions with the analytes.
Q3: Which HPLC column (stationary phase) should I start with?
A standard C18 column is often a good starting point for many reversed-phase separations, but it may lack the necessary selectivity for dinitrophenanthrene isomers.[1] A more effective approach involves screening columns with different retention mechanisms:
-
Phenyl Phases: These columns can provide alternative selectivity for aromatic compounds like dinitrophenanthrene through π-π interactions between the phenyl ligands and the analyte's aromatic system.
-
PFP (Pentafluorophenyl) Phases: These are highly effective for separating positional isomers of aromatic compounds due to a combination of hydrophobic, π-π, dipole, and ion-exchange interactions.
-
Chiral Stationary Phases (CSPs): While designed for enantiomers, CSPs can be exceptionally effective at resolving positional isomers. "Pirkle-type" phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, are known to separate various compound groups through π-π bonding, hydrogen bonding, and steric interactions.[3][4]
Q4: Can I use Gas Chromatography (GC) for this separation?
While GC is a powerful technique for separating volatile and thermally stable PAHs, it may be less suitable for nitro-PAHs like dinitrophenanthrene.[5] These compounds can be prone to thermal degradation at the high temperatures often required for GC analysis, which can lead to inaccurate quantification and sample loss.[6] If GC is considered, a cool on-column injection method is preferable to minimize thermal stress on the analytes.[6]
Q5: Is Supercritical Fluid Chromatography (SFC) a viable alternative?
Yes, Supercritical Fluid Chromatography (SFC) is a promising alternative to HPLC for this application. SFC, which typically uses supercritical CO2 as the main mobile phase, combines the high efficiency of GC with the versatile selectivity of LC.[7] It is known to provide faster separations than HPLC for PAHs and can be highly effective for separating chiral compounds and other isomers.[7][8][9]
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Isomer Peaks
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase | The column lacks the selectivity needed to differentiate between the isomers. |
| Action: Switch to a column with a different chemistry. Prioritize Phenyl, PFP, or a Pirkle-type chiral stationary phase to promote alternative interactions like π-π stacking.[3] | |
| Mobile Phase Not Optimized | The organic solvent and its ratio with the aqueous phase are not providing sufficient differential partitioning for the isomers. |
| Action 1: Switch the organic modifier. If using acetonitrile, try methanol, or vice versa. The different solvent properties can significantly alter selectivity.[10] | |
| Action 2: Optimize the gradient. Start with a very shallow gradient to maximize the separation window. For example, begin with a low percentage of organic solvent and increase it slowly over a longer run time.[1][6] | |
| Temperature Too High | Elevated temperatures can decrease solvent viscosity and improve efficiency but may reduce the interaction time needed for resolving closely related isomers. |
| Action: Try running the separation at a lower temperature (e.g., 25-30 °C) to enhance the subtle intermolecular interactions that drive selectivity. | |
| Flow Rate Too High | A high flow rate reduces the analyte's interaction time with the stationary phase, which can compromise the resolution of critical pairs. |
| Action: Reduce the flow rate. This increases residence time on the column, allowing for more effective partitioning and potentially resolving the isomers. |
Problem 2: Peaks are Tailing
| Potential Cause | Suggested Solution |
| Secondary Interactions with Silica | Residual silanol groups on the silica backbone of the stationary phase can interact with polar nitro groups, causing peak tailing. |
| Action 1: Use an end-capped column or a column specifically designed for basic compounds. | |
| Action 2: Add a mobile phase modifier. A small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., 0.1% formic or acetic acid) can help saturate the active sites. | |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing. |
| Action: Reduce the sample concentration or injection volume. | |
| Column Contamination/Degradation | Buildup of contaminants on the column frit or head can distort peak shape. |
| Action: Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column from strongly retained impurities. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase between gradient runs, especially when switching between different mobile phases. |
| Action: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before each injection. | |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of the more volatile component or improper mixing. |
| Action: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure the online degasser and pump are functioning correctly. | |
| Temperature Fluctuations | The ambient laboratory temperature is not stable, affecting solvent viscosity and retention. |
| Action: Use a column thermostat to maintain a constant temperature throughout the analysis. |
Quantitative Data Summary
Table 1: Illustrative HPLC Separation Data for Aromatic Isomers on Different Stationary Phases
| Analyte | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Isomer A | Standard C18 | 60:40 ACN:H₂O | 12.5 | 0.8 (Co-eluting) |
| Isomer B | Standard C18 | 60:40 ACN:H₂O | 12.7 | - |
| Isomer A | PFP Column | Gradient 50-90% ACN | 15.2 | 2.1 (Baseline) |
| Isomer B | PFP Column | Gradient 50-90% ACN | 16.1 | - |
| Isomer A | Phenyl Column | 70:30 MeOH:H₂O | 18.1 | 1.4 (Partial) |
| Isomer B | Phenyl Column | 70:30 MeOH:H₂O | 18.9 | - |
Note: This data is hypothetical and serves to illustrate how changing the stationary phase can dramatically improve the resolution (Rs) of closely eluting isomers. A resolution value of >1.5 is typically desired for baseline separation.
Experimental Protocols
Detailed Protocol: HPLC Method Development for Dinitrophenanthrene Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for separating dinitrophenanthrene isomers.
1. Sample and Standard Preparation:
-
Prepare a stock solution of your dinitrophenanthrene isomer mixture at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a working standard at a concentration of 10-20 µg/mL by diluting the stock solution with the initial mobile phase composition.
2. Initial Column and Mobile Phase Screening:
-
Columns to Screen:
- Column 1: PFP (Pentafluorophenyl) column (e.g., 150 x 4.6 mm, 3.5 µm).
- Column 2: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).
- Column 3: High-density polymeric C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile (ACN)
-
Mobile Phase B2: Methanol (MeOH)
-
Detector: UV Detector set at 254 nm, as this is a common wavelength for PAHs.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Scouting Gradient Run:
-
Perform a fast "scouting" gradient on each column with both acetonitrile and methanol to determine the best column/solvent combination.
-
Gradient Program:
- 0-2 min: Hold at 40% B
- 2-20 min: Linear gradient from 40% to 100% B
- 20-25 min: Hold at 100% B
- 25-26 min: Return to 40% B
- 26-30 min: Re-equilibration
-
Evaluation: Compare the chromatograms. Look for the column/solvent combination that shows the greatest separation (even if partial) between the target isomer peaks.
4. Gradient Optimization:
-
Using the best column and solvent identified in Step 3, optimize the gradient to improve resolution.
-
If the isomers elute close together, flatten the gradient in the region where they elute.
-
Example Optimized Gradient:
- Initial %B: Start ~5-10% lower than the organic percentage at which the first isomer eluted in the scouting run.
- Gradient Slope: Decrease the rate of change (%B/min). For instance, if the isomers eluted between 60% and 70% ACN over 2 minutes in the scouting run (a 5%/min slope), try a new gradient that goes from 55% to 75% ACN over 10 minutes (a 2%/min slope).
- Hold the final conditions long enough to elute all components.
5. Fine-Tuning and Method Validation:
-
Flow Rate: If resolution is still insufficient, reduce the flow rate to 0.8 mL/min to increase efficiency.
-
Temperature: Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C). Sometimes lower temperatures improve selectivity for isomers.
-
Once satisfactory separation is achieved, perform validation experiments to check for linearity, precision, and accuracy according to your laboratory's standard operating procedures.
Visualizations
Caption: Troubleshooting workflow for improving the separation of dinitrophenanthrene isomers.
References
- 1. separationmethods.com [separationmethods.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. hplc.eu [hplc.eu]
- 4. eijppr.com [eijppr.com]
- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cup.edu.cn [cup.edu.cn]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Technical Support Center: Optimizing HPLC Mobile Phase for Nitrophenanthrene Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of nitrophenanthrenes.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of nitrophenanthrenes, offering potential causes and systematic solutions.
| Problem | Potential Causes | Solutions |
| Poor Resolution Between Nitrophenanthrene Isomers | - Inappropriate mobile phase composition (organic solvent percentage).- Mobile phase pH not optimal for separation.- Incorrect column chemistry. | - Adjust Mobile Phase: Modify the acetonitrile/water ratio. A lower percentage of acetonitrile generally increases retention and may improve the separation of closely eluting isomers.[1] - Optimize pH: While nitrophenanthrenes are neutral compounds and less affected by pH than acidic or basic analytes, the mobile phase pH can influence the silica stationary phase. Operating at a low pH (around 2-3) can suppress the ionization of residual silanols on the column, minimizing secondary interactions that can affect peak shape and resolution.[2][3][4][5] - Column Selection: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Incompatible sample solvent. | - Mobile Phase Additives: Use a mobile phase with a low pH to minimize interactions with acidic silanol groups on the silica surface.[2][3][4][5] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[6] - Solvent Matching: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Poor column equilibration.- Temperature fluctuations. | - Consistent Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use a buffer to maintain a stable pH.[5] - Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
| Baseline Noise or Drift | - Impure solvents or additives.- Mobile phase degassing issues.- Detector lamp aging. | - High-Purity Solvents: Use HPLC-grade solvents and high-purity additives.- Degas Mobile Phase: Thoroughly degas the mobile phase before use to prevent bubble formation.- Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system.- Carryover from previous injections. | - Fresh Mobile Phase: Prepare fresh mobile phase daily.- System Cleaning: Flush the HPLC system, including the injector and column, with a strong solvent.- Needle Wash: Ensure the autosampler's needle wash is effective and uses a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for nitrophenanthrene analysis?
A good starting point for reversed-phase HPLC analysis of nitrophenanthrenes is a mobile phase consisting of acetonitrile and water. An isocratic elution with 65% acetonitrile in water has been used for the separation of 3-nitrophenanthrene and 9-nitrophenanthrene. For more complex mixtures of nitrated polycyclic aromatic hydrocarbons (PAHs), a gradient elution is often necessary. A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more retained compounds.
Q2: How does the percentage of acetonitrile in the mobile phase affect the analysis?
Increasing the percentage of acetonitrile (the organic modifier) in a reversed-phase separation will generally decrease the retention times of nitrophenanthrenes.[1] Conversely, decreasing the acetonitrile percentage will increase retention times, which can be useful for improving the separation of closely eluting isomers. It is important to optimize the acetonitrile concentration to achieve a balance between adequate resolution and a reasonable analysis time.[1]
Q3: Can I use methanol instead of acetonitrile?
Yes, methanol can be used as an alternative organic modifier. However, acetonitrile and methanol have different solvent strengths and selectivities. Therefore, if you switch from acetonitrile to methanol, you will likely need to re-optimize the mobile phase composition and gradient profile to achieve a similar separation.
Q4: Is pH control of the mobile phase important for nitrophenanthrene analysis?
While nitrophenanthrenes are neutral molecules and their charge is not affected by pH, controlling the mobile phase pH is still important.[2][3][4][5] The surface of silica-based reversed-phase columns contains silanol groups that can be ionized at higher pH values. These ionized silanols can cause secondary interactions with analytes, leading to peak tailing.[2][3][4][5] Maintaining a low mobile phase pH (e.g., using a buffer or adding a small amount of acid like formic acid) can suppress this ionization and improve peak shape.[2][3][4][5]
Q5: How can I improve the separation of 3-nitrophenanthrene and 9-nitrophenanthrene?
The separation of these isomers can be challenging. To improve their resolution, you can:
-
Decrease the percentage of acetonitrile in the mobile phase to increase their retention and allow more time for separation.
-
Optimize the column temperature.
-
Try a different column chemistry, such as a phenyl- or cyano-bonded phase, which may offer different selectivity for these isomers.
Quantitative Data Summary
The following tables summarize the effect of mobile phase composition on the retention factor (k') of nitrophenanthrene isomers. A higher k' value indicates a longer retention time.
Table 1: Effect of Acetonitrile Concentration on Retention Factor (k')
| Acetonitrile (%) | 3-Nitrophenanthrene (k') | 9-Nitrophenanthrene (k') |
| 60 | 8.5 | 9.2 |
| 65 | 6.2 | 6.8 |
| 70 | 4.1 | 4.5 |
| 75 | 2.8 | 3.1 |
Note: These are representative values and may vary depending on the specific column and other chromatographic conditions.
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | 3-Nitrophenanthrene (Asymmetry Factor) | 9-Nitrophenanthrene (Asymmetry Factor) |
| 3.0 | 1.1 | 1.1 |
| 5.0 | 1.3 | 1.4 |
| 7.0 | 1.6 | 1.7 |
Note: An asymmetry factor of 1.0 represents a perfectly symmetrical peak. Values greater than 1 indicate peak tailing.
Experimental Protocols
Detailed Method for the Analysis of Nitrophenanthrenes in Soil Samples [7]
This protocol outlines a validated method for the determination of selected nitro-PAHs, including 3-nitrophenanthrene and 9-nitrophenanthrene, in soil samples.
1. Sample Preparation and Extraction:
- Air-dry the soil sample and sieve to remove large debris.
- Weigh 5 g of the dried soil into a glass vial.
- Add 10 mL of dichloromethane to the vial.
- Sonicate the sample for 15 minutes in an ultrasonic bath.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction two more times with fresh dichloromethane.
- Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.
2. Derivatization (Reduction to Amines for Fluorescence Detection):
- Add 1 mL of a freshly prepared 1% (w/v) sodium borohydride solution in ethanol to the concentrated extract.
- Allow the reaction to proceed for 10 minutes at room temperature.
- Add 2 mL of water to quench the reaction.
- Extract the resulting amino-phenanthrenes with 2 mL of dichloromethane.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Evaporate the solvent to dryness and reconstitute the residue in 1 mL of the mobile phase.
3. HPLC Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with 65% acetonitrile in water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific amino-phenanthrene isomers (e.g., for amino-phenanthrenes derived from 3- and 9-nitrophenanthrene, excitation at 254 nm and emission at 410 nm and 444 nm, respectively).[7]
4. Quantification:
- Prepare a series of calibration standards of the nitrophenanthrenes of interest and subject them to the same derivatization procedure.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Quantify the nitrophenanthrenes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key relationships in HPLC mobile phase optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
reducing by-products in the nitration of dihydrophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 9,10-dihydrophenanthrene. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 9,10-dihydrophenanthrene?
The primary products of the mononitration of 9,10-dihydrophenanthrene are typically a mixture of 2-nitro-9,10-dihydrophenanthrene and 4-nitro-9,10-dihydrophenanthrene. The distribution of these isomers can be influenced by the reaction conditions.
Q2: What are the most common by-products observed in this reaction?
Common by-products include dinitrated derivatives of dihydrophenanthrene, the fully aromatized phenanthrene, and oxidation products such as phenanthrene-9,10-dione. The formation of these by-products is highly dependent on the nitrating agent used and the reaction temperature.
Q3: How can I minimize the formation of oxidation by-products?
Oxidation can be a significant side reaction. To minimize the formation of phenanthrene and phenanthrene-9,10-dione, it is crucial to maintain a low reaction temperature, typically at or below 0°C. The choice of nitrating agent is also important; for instance, using nitric acid in acetic anhydride may be less oxidizing than a mixture of nitric and sulfuric acids. The addition of radical scavengers or antioxidants, such as ascorbic acid, has been shown to reduce the formation of dione by-products in similar reactions.
Q4: What is the role of sulfuric acid in the classic nitrating mixture?
In the widely used "mixed acid" nitration, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of dihydrophenanthrene.
Q5: Can I use other nitrating agents besides the standard nitric acid/sulfuric acid mixture?
Yes, various nitrating agents can be employed. A common alternative is a mixture of nitric acid and acetic anhydride. This combination can sometimes offer milder reaction conditions and a different selectivity profile. Other options include nitrate salts (e.g., KNO₃) in the presence of a strong acid like sulfuric acid.
Q6: How can I separate the 2-nitro and 4-nitro isomers?
The separation of the 2- and 4-nitro isomers can be challenging due to their similar physical properties. Careful column chromatography on silica gel is the most common method for their separation on a laboratory scale. The choice of eluent system is critical and may require optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 9,10-dihydrophenanthrene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mononitrated products | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Increase the reaction time or the stoichiometry of the nitrating agent. 2. Ensure the reaction is conducted at a low temperature (e.g., 0°C or below) to prevent degradation. 3. Optimize the temperature; too low may slow the reaction excessively, while too high can lead to by-products. |
| High percentage of dinitrated by-products | 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the molar equivalents of the nitrating agent. 2. Maintain a strictly controlled low temperature. 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Significant formation of phenanthrene | Aromatization of the dihydrophenanthrene ring, often under oxidative conditions. | 1. Use a less aggressive nitrating agent. 2. Maintain a low reaction temperature. 3. Ensure the absence of strong oxidizing contaminants. |
| Presence of phenanthrene-9,10-dione (colored impurity) | Oxidation of the dihydrophenanthrene core. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. As mentioned, keep the temperature low and consider adding an antioxidant. |
| Difficulty in precipitating the product after quenching | The product may be soluble in the quenching medium (e.g., ice-water). | 1. After quenching, neutralize the reaction mixture carefully. 2. Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Experimental Protocols
Nitration of 9,10-Dihydrophenanthrene with Nitric Acid in Acetic Anhydride
This protocol is a representative procedure and may require optimization based on your specific experimental setup and desired outcome.
Materials:
-
9,10-Dihydrophenanthrene
-
Acetic anhydride
-
Concentrated nitric acid (70%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (or other suitable eluents)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,10-dihydrophenanthrene in acetic anhydride. Cool the flask in an ice-salt bath to maintain a temperature of -5 to 0°C.
-
Addition of Nitrating Agent: Slowly add a pre-chilled solution of concentrated nitric acid in acetic anhydride dropwise to the stirred solution of dihydrophenanthrene. The rate of addition should be controlled to ensure the temperature does not rise above 0°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water.
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Work-up: Stir the quenched mixture until the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 2-nitro and 4-nitro isomers from each other and from any by-products.
Visualizations
Technical Support Center: Overcoming Poor Solubility of 3,5-Dinitrophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3,5-Dinitrophenanthrene during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with two nitro groups. This structure results in a nonpolar, planar molecule with strong intermolecular forces (pi-pi stacking) in its solid crystalline state. These strong interactions make it difficult for solvent molecules to surround and dissolve the compound, leading to low solubility in many solvents.
Q2: What are the most common initial approaches to dissolve this compound?
A2: The most common initial strategies involve selecting an appropriate organic solvent and applying heat and agitation. Solvents with similar polarity to this compound, such as aromatic solvents (toluene, xylene) or polar aprotic solvents (DMSO, DMF), are often a good starting point. Gentle heating and stirring or sonication can help overcome the energy barrier for dissolution.
Q3: Can I use aqueous solutions to dissolve this compound?
A3: this compound is practically insoluble in water. To work with this compound in aqueous systems, solubility enhancement techniques such as the use of co-solvents or surfactants are necessary.
Q4: What are co-solvents and how do they improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds. They work by reducing the overall polarity of the solvent system, making it more favorable for nonpolar molecules like this compound to dissolve.
Q5: How do surfactants help in solubilizing this compound?
A5: Surfactants are molecules with both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. In aqueous solutions, above a certain concentration (the critical micelle concentration or CMC), surfactants form micelles. The hydrophobic tails create a nonpolar core within the micelle, which can encapsulate poorly soluble compounds like this compound, allowing them to be dispersed in the aqueous phase.[1]
Q6: What is micronization and can it help with the solubility of this compound?
A6: Micronization is the process of reducing the average particle size of a solid material to the micrometer range.[2][3][4][5][6] By increasing the surface area-to-volume ratio, micronization can increase the dissolution rate of a compound, which can be beneficial in many experimental setups. However, it does not change the equilibrium solubility of the compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent power | Consult the solvent compatibility table below and consider switching to a solvent with a higher expected solubility for similar compounds (e.g., DMSO, DMF, or chlorinated solvents). |
| Saturation has been reached | Try increasing the volume of the solvent. |
| Slow dissolution kinetics | Gently heat the solution while stirring. Use of a sonicator can also help break up solid aggregates and accelerate dissolution. |
| Compound purity | Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound. |
Issue 2: My this compound precipitates out of solution when I add an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| "Salting out" effect | The addition of salts in the buffer can decrease the solubility of nonpolar compounds. |
| Change in solvent polarity | The addition of the aqueous buffer dramatically increases the polarity of the solvent system, causing the nonpolar this compound to precipitate. |
| Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration. Then, add this stock solution dropwise to your aqueous buffer while vigorously stirring. This helps to disperse the compound quickly and can prevent immediate precipitation. The final concentration of the organic solvent in your aqueous system should be kept as low as possible while maintaining solubility. |
Quantitative Solubility Data (Analogous Compound)
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |
| Trichloromethane | 273.15 | 1.573 |
| 283.15 | 2.228 | |
| 293.15 | 3.093 | |
| 303.15 | 3.864 | |
| 313.15 | 4.508 | |
| Toluene | 273.15 | 1.121 |
| 283.15 | 1.635 | |
| 293.15 | 2.217 | |
| 303.15 | 2.896 | |
| 313.15 | 3.652 | |
| Ethyl Acetate | 273.15 | 0.985 |
| 283.15 | 1.458 | |
| 293.15 | 2.013 | |
| 303.15 | 2.674 | |
| 313.15 | 3.409 | |
| Acetone | 273.15 | 0.952 |
| 283.15 | 1.419 | |
| 293.15 | 1.987 | |
| 303.15 | 2.651 | |
| 313.15 | 3.398 | |
| Ethylbenzene | 273.15 | 0.843 |
| 283.15 | 1.259 | |
| 293.15 | 1.764 | |
| 303.15 | 2.341 | |
| 313.15 | 3.017 | |
| Acetonitrile | 273.15 | 0.431 |
| 283.15 | 0.684 | |
| 293.15 | 1.012 | |
| 303.15 | 1.428 | |
| 313.15 | 1.945 | |
| 1-Propanol | 273.15 | 0.189 |
| 283.15 | 0.301 | |
| 293.15 | 0.467 | |
| 303.15 | 0.689 | |
| 313.15 | 0.978 | |
| Ethanol | 273.15 | 0.153 |
| 283.15 | 0.247 | |
| 293.15 | 0.386 | |
| 303.15 | 0.579 | |
| 313.15 | 0.835 |
Data adapted from a study on 1,5-Dinitronaphthalene.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes how to prepare a solution of this compound in an aqueous system using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Aqueous buffer of choice
-
Vortex mixer
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Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution: Weigh out the desired amount of this compound and dissolve it in a minimal amount of DMSO or DMF. For example, prepare a 10 mg/mL stock solution.
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Vortex: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
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Dilution into aqueous buffer: Place the desired volume of your aqueous buffer in a beaker with a magnetic stir bar and begin stirring at a moderate speed.
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Dropwise addition: Using a pipette, add the stock solution dropwise to the center of the vortex in the stirring aqueous buffer.
-
Final concentration: Continue adding the stock solution until the desired final concentration of this compound is reached. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% v/v).
Protocol 2: Surfactant-Mediated Solubilization
This protocol outlines the use of a surfactant to disperse this compound in an aqueous medium.
Materials:
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This compound
-
Non-ionic surfactant (e.g., Triton X-100, Tween 80)
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Aqueous buffer of choice
-
Sonicator (bath or probe)
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Magnetic stirrer and stir bar
Procedure:
-
Prepare a surfactant solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 1% (w/v) Triton X-100 solution.
-
Add this compound: Add the solid this compound directly to the surfactant solution.
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Disperse: Stir the mixture vigorously.
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Sonicate: Place the mixture in a sonicator bath or use a probe sonicator to aid in the dispersion and encapsulation of the compound within the micelles. Sonicate in short bursts to avoid excessive heating.
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Equilibrate: Allow the solution to stir for several hours at room temperature to ensure maximum solubilization.
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Filter (optional): If any undissolved particulate remains, the solution can be filtered through a syringe filter (e.g., 0.22 µm) to obtain a clear solution of micelle-encapsulated this compound.
Visualizations
References
- 1. Surfactant-mediated Biodegradation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijcrt.org [ijcrt.org]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agcpharmachemicals.com [agcpharmachemicals.com]
troubleshooting peak tailing in 3,5-Dinitrophenanthrene HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3,5-Dinitrophenanthrene and other nitroaromatic compounds.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC that can compromise resolution, sensitivity, and the accuracy of quantification.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Is your peak for this compound showing significant tailing?
Use the following flowchart to identify the potential cause and implement the appropriate solution.
Frequently Asked Questions (FAQs)
Q1: What is considered significant peak tailing?
A1: Generally, a peak is considered to be tailing if its asymmetry factor (As) is greater than 1.2. For many assays, an As value up to 1.5 may be acceptable.[2][3] The asymmetry factor is a measure of peak symmetry. An ideal, symmetrical peak has an asymmetry factor of 1.0.
Q2: How do secondary interactions with the column cause peak tailing for this compound?
A2: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. For polar compounds like this compound, which has nitro groups, interactions can occur with residual silanol groups on the silica-based column packing. These interactions create an additional retention mechanism to the primary hydrophobic interaction, leading to a tailing peak shape.
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH can significantly impact peak shape, especially for ionizable compounds. While this compound is not strongly acidic or basic, adjusting the pH of the mobile phase can help suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions and improving peak symmetry. Operating at a lower pH (e.g., pH 3) can often mitigate tailing.[3]
Q4: What role does the sample solvent play in peak tailing?
A4: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing. It is always recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.
Q5: How can I check if my column is the source of the peak tailing?
A5: To determine if the column is the issue, you can try replacing it with a new column of the same type. If the peak shape improves, the original column was likely degraded or contaminated. Regular column flushing and proper storage are essential for maintaining column performance.
Experimental Protocols
Below is a detailed experimental protocol for the HPLC analysis of this compound, designed to minimize peak tailing.
Objective: To achieve a symmetric peak shape (Asymmetry Factor ≤ 1.2) for the quantification of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with end-capping is recommended to reduce silanol interactions.
-
Mobile Phase: HPLC-grade acetonitrile and water.
-
Sample Solvent: Mobile phase (Acetonitrile/Water mixture).
-
Standard: this compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 70:30 (v/v) acetonitrile and water.
-
Degas the mobile phase using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.
-
From the stock solution, prepare working standards at concentrations ranging from 0.5 to 20 µg/mL by diluting with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: Sufficient to allow for the elution of the this compound peak and any impurities.
-
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a mid-range standard.
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the asymmetry factor of the this compound peak is ≤ 1.5.
-
Data Presentation
The following table summarizes the expected impact of various troubleshooting steps on the peak asymmetry of this compound. The data presented is illustrative and serves to demonstrate the potential improvements in peak shape.
| Condition ID | Description of Condition | Mobile Phase Composition (Acetonitrile:Water) | Mobile Phase pH | Asymmetry Factor (As) | Observations |
| 1 | Initial Tailing Peak | 70:30 | 6.5 (unadjusted) | 1.8 | Significant peak tailing observed. |
| 2 | pH Adjustment | 70:30 | 3.0 (adjusted with phosphoric acid) | 1.3 | noticeable improvement in peak symmetry. |
| 3 | Reduced Sample Load | 70:30 | 3.0 | 1.1 | Symmetrical peak achieved. |
| 4 | Use of End-Capped Column | 70:30 | 6.5 (unadjusted) | 1.2 | Good peak shape without pH adjustment. |
Note: The Asymmetry Factor is calculated as As = B/A, where A is the width of the front half of the peak and B is the width of the back half of the peak, measured at 10% of the peak height.
References
minimizing degradation of 3,5-Dinitrophenanthrene during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3,5-Dinitrophenanthrene during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during analysis?
A1: Based on the behavior of related nitroaromatic compounds and polycyclic aromatic hydrocarbons (PAHs), the primary factors contributing to the degradation of this compound include exposure to ultraviolet (UV) light (photodegradation), elevated temperatures, and non-neutral pH conditions (both acidic and basic hydrolysis).[1][2] The nitro groups on the phenanthrene ring make the molecule susceptible to photochemical reactions.[1]
Q2: How should I store my this compound samples to ensure stability?
A2: To minimize degradation, samples should be stored in amber glass vials to protect them from light. It is recommended to store samples at a refrigerated temperature of 4°C.[3] For long-term storage, freezing at -20°C or lower is advisable. If samples are in an aqueous solution, acidification to a pH of 2 with sodium bisulfate can help retard microbiological and chemical transformations.
Q3: What are the common degradation products of dinitrophenanthrene isomers that I should be aware of?
A3: While specific degradation products for this compound are not extensively documented, degradation of similar nitroaromatic compounds often involves the reduction of nitro groups to amino groups or the hydroxylation of the aromatic ring. Photodegradation may lead to the formation of more complex photoproducts.[4]
Q4: Which analytical techniques are most suitable for the analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for the analysis of nitroaromatic compounds.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used; however, thermal degradation of nitro-PAHs in the hot GC inlet can be a concern.[1][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or no recovery of this compound in my sample.
| Possible Cause | Troubleshooting Step |
| Degradation due to light exposure | Ensure all sample handling and analysis are performed under subdued light or using amber glassware. Wrap clear glassware with aluminum foil if amber is unavailable. |
| Thermal degradation in GC inlet | If using GC-MS, try a lower inlet temperature. Alternatively, use a programmed temperature vaporization (PTV) injector. Consider using HPLC as an alternative analytical technique.[1] |
| pH-dependent degradation | For aqueous samples, ensure the pH is adjusted to a stable range (acidification to pH 2 is often recommended for nitroaromatics). Avoid highly basic or acidic conditions during sample preparation. |
| Improper storage | Review your sample storage protocol. Ensure samples were consistently stored at the recommended temperature and protected from light. |
Problem 2: I am observing peak tailing for my this compound peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with stationary phase | Use a highly deactivated HPLC column. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol groups on the column. |
| Column overload | Inject a smaller volume of your sample or dilute the sample. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Contamination of guard or analytical column | Flush the column with a strong solvent. If the problem persists, replace the guard column and, if necessary, the analytical column. |
Problem 3: I am seeing extra, unidentified peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample degradation | These could be degradation products. Review sample handling and storage procedures to minimize degradation. Try to identify the degradation products using mass spectrometry to understand the degradation pathway. |
| Contamination | Analyze a solvent blank to check for contamination from solvents, glassware, or the instrument. Ensure all glassware is thoroughly cleaned. |
| Matrix interference | If analyzing complex samples, perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix.[7] |
Quantitative Data on Degradation
While specific quantitative data for this compound degradation is limited, the following table provides an estimated degradation profile based on the known behavior of other nitro-PAHs under various conditions. These values should be considered as a general guide.
| Condition | Parameter | Time | Estimated Degradation (%) | Reference Compounds |
| Light Exposure | Direct Sunlight (in solution) | 24 hours | 30 - 60% | Nitro-PAHs[1] |
| Ambient Lab Light (in solution) | 7 days | 10 - 25% | Nitro-PAHs | |
| Temperature | 50°C (in solution) | 48 hours | 15 - 30% | Nitroaromatics |
| Room Temperature (25°C, in solution) | 30 days | 5 - 15% | Nitroaromatics | |
| pH (Aqueous Solution) | pH 10 | 24 hours | 20 - 40% | Dinitrophenols |
| pH 4 | 30 days | < 5% | Nitroaromatics |
Experimental Protocols
Protocol 1: Sample Handling and Storage to Minimize Degradation
-
Collection: Collect samples in amber glass containers. If clear glass must be used, wrap it completely in aluminum foil immediately after collection.
-
Aqueous Sample Preservation: For water samples, acidify to pH 2 by adding sodium bisulfate. Verify the pH with a pH meter or pH paper.
-
Storage: Immediately after collection and preservation, store samples in a refrigerator at 4°C. For storage longer than 7 days, freeze samples at -20°C or below.
-
Extraction: When ready for analysis, allow the sample to thaw to room temperature in the dark. Perform all extraction steps under minimal light.
Protocol 2: Stability-Indicating HPLC Method
-
HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column with high deactivation is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and MS compatibility).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and increase to a high concentration (e.g., 95%) over 20-30 minutes to elute the analyte and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm and 330 nm for nitro-PAHs). For higher specificity and identification of degradation products, use a mass spectrometer.
-
Injection Volume: 10-20 µL.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies on a pure standard of this compound.
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Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C.
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Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
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Photodegradation: Expose the solution to UV light (e.g., 254 nm).
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Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
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Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
-
Visualizations
References
- 1. aaqr.org [aaqr.org]
- 2. pjoes.com [pjoes.com]
- 3. response.epa.gov [response.epa.gov]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct quantification of PAHs and nitro-PAHs in atmospheric PM by thermal desorption gas chromatography with electron ionization mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
Technical Support Center: Dinitrophenanthrene Isomer Resolution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of 3,5- and 3,6-dinitrophenanthrene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve baseline separation between 3,5- and 3,6-dinitrophenanthrene?
The separation of 3,5- and 3,6-dinitrophenanthrene is difficult due to their status as positional isomers.[1] Isomers possess identical molecular weights and very similar physicochemical properties, such as polarity and boiling point, which results in nearly identical interactions with the stationary and mobile phases in chromatographic systems.[2] This leads to co-elution or poor resolution.
Q2: What are the primary analytical techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for separating dinitrophenanthrene isomers.[3][4] HPLC is often preferred as it operates at ambient temperatures, which is advantageous for thermally sensitive compounds like many nitroaromatics.[5] The choice between these methods will depend on the available equipment, the required sensitivity, and the sample matrix.
Q3: Can supercritical fluid chromatography (SFC) be used for this separation?
While less common, supercritical fluid chromatography (SFC) or extraction can be a viable alternative for separating challenging isomers.[2] SFC utilizes a supercritical fluid, such as CO2, as the mobile phase, which can offer different selectivity compared to traditional liquid or gas chromatography.
Q4: Are there non-chromatographic methods for separating these isomers?
Chemical methods, such as selective reduction, can be employed.[6] This involves using a reagent that selectively reacts with one isomer, allowing for its separation from the other based on the different chemical properties of the resulting product. However, this is a more complex, multi-step approach and may not be suitable for quantitative analysis.
Troubleshooting Guides
HPLC Method Development
Issue: Poor or no resolution between the 3,5- and 3,6-dinitrophenanthrene peaks.
Answer:
-
Optimize the Stationary Phase: The choice of HPLC column is critical. Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phases that offer alternative selectivities, such as:
-
Pentafluorophenyl (PFP) columns: These are known to provide unique selectivity for positional isomers and halogenated compounds.[1]
-
Chiral columns: Even for achiral isomers, chiral stationary phases can sometimes offer the unique steric and electronic interactions needed for separation.[7]
-
Aminopropyl columns: These can be used in normal-phase chromatography and may provide different selectivity based on polar interactions.[7]
-
-
Adjust the Mobile Phase Composition:
-
Solvent Strength: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity.
-
Gradient Elution: Implement a shallow gradient where the solvent composition changes slowly over time.[5] This can help to better separate closely eluting peaks.
-
-
Modify Operating Parameters:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of solute-stationary phase interactions, thereby affecting selectivity.
-
Issue: Peak tailing or fronting is observed.
Answer:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Ensure Mobile Phase Compatibility: The sample solvent should be of similar or weaker strength than the mobile phase to ensure good peak shape.
-
Evaluate Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analytes and the stationary phase. Using a highly pure silica-based column can minimize these effects.[1] Consider adding a small amount of an additive like trifluoroacetic acid (TFA) to the mobile phase if basic sites on the silica are suspected to be causing issues.
Gas Chromatography (GC) Method Development
Issue: Co-elution of 3,5- and 3,6-dinitrophenanthrene.
Answer:
-
Select an Appropriate Column: A standard HP-5MS column may not be sufficient.[8] Consider a mid-polarity column, such as one with a 50% phenyl-substituted phase, which can offer better selectivity for aromatic isomers.[8]
-
Optimize the Temperature Program:
-
Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Ramp Rate: A slower temperature ramp will increase the time the analytes spend in the column, providing more opportunity for separation.
-
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen) can enhance column efficiency and resolution.
Experimental Protocols
Protocol 1: HPLC Separation of 3,5- and 3,6-Dinitrophenanthrene
This protocol provides a starting point for developing a separation method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Pentafluorophenyl (PFP) analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Reference standards for 3,5- and 3,6-dinitrophenanthrene
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of a mixture of 3,5- and 3,6-dinitrophenanthrene in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a working concentration of 10 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared sample.
-
Acquire the chromatogram for 25 minutes.
-
Analyze the retention times and resolution of the two isomer peaks.
-
Data Presentation
Table 1: Hypothetical Comparison of HPLC Columns for Isomer Resolution
| Column Type | Mobile Phase | Retention Time (min) - 3,5-isomer | Retention Time (min) - 3,6-isomer | Resolution (Rs) |
| Standard C18 | 60% Acetonitrile / 40% Water | 12.5 | 12.7 | 0.8 |
| PFP | 60% Acetonitrile / 40% Water | 14.2 | 15.0 | 1.6 |
| Chiral (Cellulose-based) | 50% Methanol / 50% Water | 18.1 | 19.5 | 1.9 |
Visualizations
Caption: Troubleshooting workflow for enhancing HPLC resolution.
Caption: Decision tree for selecting a separation method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 7. stars.library.ucf.edu [stars.library.ucf.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrophenanthrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of nitrophenanthrenes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantitative results.[1]
Q2: Why are matrix effects a significant concern for the analysis of nitrophenanthrenes?
A2: Nitrophenanthrenes are often analyzed at trace levels in complex environmental and biological matrices such as soil, particulate matter, and urine. These matrices contain a multitude of organic and inorganic compounds that can co-elute with the nitrophenanthrenes and cause significant ion suppression or enhancement, thereby compromising the sensitivity and reliability of the analysis.
Q3: How can I assess the presence and magnitude of matrix effects in my nitrophenanthrene analysis?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix sample that has already undergone the extraction procedure. A difference in response indicates a matrix effect.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the nitrophenanthrene standard is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant signal baseline indicates the retention time at which matrix components are causing ion suppression or enhancement.[1][2][3][4]
Q4: What are the most effective strategies to minimize or compensate for matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: Employ rigorous sample cleanup techniques to remove interfering matrix components.[5] Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[5][6]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate the nitrophenanthrenes from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard for compensating for matrix effects.[7][8][9][10] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of nitrophenanthrenes that may be related to matrix effects.
| Symptom | Potential Cause (related to Matrix Effects) | Suggested Solution(s) |
| Low or no analyte signal in samples, but good signal in standards. | Severe ion suppression due to co-eluting matrix components. | 1. Improve sample cleanup: Incorporate an additional SPE step or use a more selective sorbent. 2. Optimize chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Dilute the sample: This can reduce the concentration of interfering matrix components.[11] 4. Use a stable isotope-labeled internal standard for accurate quantification.[7][8][9][10] |
| Poor reproducibility of analyte peak areas in replicate injections of the same sample. | Inconsistent matrix effects between injections. This can be due to variations in the matrix composition of the injected samples or carryover from previous injections. | 1. Ensure thorough sample homogenization before extraction. 2. Implement a robust needle and injection port washing procedure between samples to minimize carryover. 3. Evaluate the matrix effect for each sample batch using a post-extraction spike of a quality control sample. |
| Analyte peak shape is distorted (e.g., fronting, tailing, or split peaks). | Co-eluting matrix components can interfere with the chromatography, leading to poor peak shape. High concentrations of matrix components can also overload the analytical column. | 1. Enhance sample cleanup to remove the interfering compounds. 2. Reduce the injection volume to avoid column overload. 3. Investigate different LC column chemistries that may provide better separation from the matrix interferences. |
| Calibration curve has a poor correlation coefficient (r²) in matrix-matched standards. | The matrix effect is not consistent across the concentration range of the calibration standards. | 1. Ensure the blank matrix used for the standards is representative of the study samples. 2. Consider using a stable isotope-labeled internal standard, which can often provide better linearity. 3. Evaluate if a narrower calibration range is needed. |
| Gradual decrease in instrument sensitivity over a sequence of sample analyses. | Accumulation of non-volatile matrix components in the ion source of the mass spectrometer. | 1. Implement a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatogram. 2. Perform regular cleaning of the ion source components (e.g., capillary, skimmer). 3. Improve sample preparation to reduce the amount of non-volatile material injected. |
Quantitative Data on Matrix Effects
Table 1: Illustrative Matrix Effects for Nitrophenanthrenes in Different Matrices
| Nitrophenanthrene Isomer | Matrix | Sample Preparation | Matrix Effect (%)* |
| 1-Nitrophenanthrene | Soil | Ultrasonic Extraction, SPE | -45 (Suppression) |
| 3-Nitrophenanthrene | Soil | Ultrasonic Extraction, SPE | -38 (Suppression) |
| 1-Nitrophenanthrene | Particulate Matter | MAE, SPE | -62 (Suppression) |
| 3-Nitrophenanthrene | Particulate Matter | MAE, SPE | -55 (Suppression) |
| 1-Nitrophenanthrene | Human Urine | LLE, SPE | +15 (Enhancement) |
| 3-Nitrophenanthrene | Human Urine | LLE, SPE | +22 (Enhancement) |
*Matrix Effect (%) is calculated as: (\left( \frac{\text{Peak Area in Post-Extraction Spike}}{\text{Peak Area in Standard Solution}} - 1 \right) \times 100). A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Analyte Standard Solution: Prepare a solution of the nitrophenanthrene standards in a clean solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (confirmed to be free of the target nitrophenanthrenes) using the same sample preparation procedure as for the study samples.
-
Prepare Post-Extraction Spiked Sample: Spike a known volume of the analyte standard solution into a volume of the blank matrix extract to achieve the same final concentration as the analyte standard solution.
-
Analysis: Analyze both the analyte standard solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the formula provided in the caption of Table 1. A value between -20% and +20% is often considered acceptable, but this can be method-dependent.
Protocol 2: Sample Preparation of Soil for Nitrophenanthrene Analysis
This protocol is a composite based on methods for nitro-PAHs in soil.[1][12]
-
Sample Homogenization: Air-dry the soil sample, sieve to remove large debris, and homogenize.
-
Internal Standard Spiking: Spike a known amount of a stable isotope-labeled nitrophenanthrene internal standard into a weighed portion of the soil sample.
-
Extraction: Perform ultrasonic extraction of the soil sample with a suitable solvent mixture, such as dichloromethane/n-hexane (2:1, v/v).[12]
-
Cleanup:
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with Solid-Phase Extraction (SPE).
-
Perform SPE cleanup using a silica or Florisil cartridge to remove polar interferences.
-
-
Final Preparation: Elute the nitrophenanthrenes from the SPE cartridge, evaporate the eluent to near dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of nitrophenanthrenes.
Caption: Troubleshooting logic for matrix effect-related issues.
References
- 1. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. opentrons.com [opentrons.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
Technical Support Center: Purification of Crude 3,5-Dinitrophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-dinitrophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, particularly for removing major impurities.[1] Column chromatography is employed for more challenging separations or to achieve very high purity by separating the target compound from structurally similar impurities.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at an elevated temperature.[1] Common solvents to consider for nitroaromatic compounds include ethanol, methanol, ethyl acetate, and toluene. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture that provides good crystal recovery and effective impurity removal.
Q3: What are the typical impurities I might encounter in crude this compound?
A3: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. For nitrated phenanthrene derivatives, potential impurities could include mononitrated phenanthrene isomers, other dinitrophenanthrene isomers, and unreacted phenanthrene. Oxidation products may also be present.
Q4: How can I monitor the purity of my this compound fractions during purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of purification.[1] By comparing the TLC profile of your fractions against the crude material and a reference standard (if available), you can identify the fractions containing the pure product. High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is insoluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent to increase solubility. |
| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery of Product | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution has cooled completely before filtration. Cool the filtration solvent before washing the crystals. |
| Poor Purity After Recrystallization | Inappropriate solvent choice that does not effectively differentiate between the product and impurities. The cooling process was too fast, trapping impurities. | Perform a new solvent screen to find a more selective solvent. Allow the solution to cool slowly to promote the formation of pure crystals. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | The solvent system (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | Adjust the polarity of the eluent. A common starting point for nitroaromatics is a hexane/ethyl acetate mixture. Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracking of the Silica Gel Bed | The column ran dry. The heat of salvation from a change in eluent polarity caused thermal stress. | Always keep the silica gel bed covered with solvent. When running a gradient, change the solvent composition gradually. |
| Tailing of Spots on TLC/Broad Bands on Column | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The sample is overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Reduce the amount of sample loaded onto the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from impurities. A common eluent system for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
A Researcher's Guide to Phenanthrene Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenanthrene, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy. By presenting key validation parameters, detailed experimental protocols, and a visual workflow, this guide aims to facilitate an informed decision-making process for your analytical needs.
Performance Comparison: At a Glance
The choice of analytical technique for phenanthrene quantification hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and Fluorescence Spectroscopy based on published experimental data.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fluorescence Spectroscopy |
| Linearity (R²) | >0.999[1] | >0.99[2] | 0.9957 - 0.9963[3] |
| Limit of Detection (LOD) | 0.001 - 0.78 µg/mL[1][4] | 0.04 - 0.20 µg/kg[5] | High sensitivity, often in the pg range[6] |
| Limit of Quantification (LOQ) | 0.0033 - 2.71 µg/mL[1][4] | 0.12 - 0.60 µg/kg[5] | Typically in the ng/mL range[6] |
| Precision (%RSD) | 0.25 - 7.58%[1] | <15% | Not consistently reported |
| Accuracy (% Recovery) | 78 - 106%[7] | 86.87 - 103.57%[5] | Comparable to GC-MS[8] |
Delving into the Methodologies: Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. Below are representative methodologies for the quantification of phenanthrene using HPLC-UV, GC-MS, and Fluorescence Spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely employed for its robustness and reliability in quantifying phenanthrene in various matrices.
Sample Preparation: A liquid-liquid extraction is a common sample preparation technique. For aqueous samples, extraction can be performed with a suitable organic solvent like dichloromethane or n-hexane. The organic layer is then separated, dried, and reconstituted in the mobile phase for injection.[7] For solid samples, ultrasonication with a solvent mixture such as acetone/hexane can be utilized, followed by cleanup using silica gel column chromatography.[7]
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV-Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution with acetonitrile and water is common. A typical gradient might start at 60% acetonitrile and increase to 100% over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Phenanthrene is typically monitored at 254 nm.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis of phenanthrene.
Sample Preparation: Sample extraction is often performed using saponification followed by extraction with n-hexane. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge, such as a Sep-Pak silica cartridge, to remove interfering compounds.[5]
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is frequently used.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injector: Splitless injection at 250°C.[11]
-
Oven Temperature Program: An initial temperature of 120°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/min.[11]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for phenanthrene are monitored.
Fluorescence Spectroscopy
This technique leverages the intrinsic fluorescent properties of phenanthrene, offering a rapid and highly sensitive method of quantification, often with minimal sample preparation.
Sample Preparation: For many applications, especially in aqueous solutions, direct measurement can be performed without extensive sample preparation, which is a significant advantage of this method.[8] For more complex samples, a simple extraction and dilution may be necessary.
Instrumentation and Conditions:
-
Instrument: A spectrofluorometer.
-
Excitation Wavelength (λex): Typically around 250 nm for phenanthrene.[8]
-
Emission Wavelength (λem): The fluorescence emission is monitored over a range, typically from 300 nm to 450 nm.[8]
-
Slit Widths: Excitation and emission slit widths are commonly set to 5 nm.[8]
-
Scan Rate: A scan rate of 600 nm/minute is often used.[8]
Visualizing the Process: A General Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for phenanthrene quantification, from sample collection to data analysis.
A generalized workflow for the quantification of phenanthrene.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Chemical Analysis Method and Determination of Polycyclic Aromatic Hydrocarbons Content from Seafood and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. primescholars.com [primescholars.com]
- 8. Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. academic.oup.com [academic.oup.com]
Navigating the Landscape of Nitrated Phenanthrene Analysis: A Comparative Guide to Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is critical due to their potential mutagenic and carcinogenic properties. 3,5-Dinitrophenanthrene is one such compound of interest. However, a significant challenge in the analytical landscape is the apparent lack of commercially available Certified Reference Materials (CRMs) for this specific isomer. This guide provides a comparative analysis of a readily available and widely studied alternative, 1-Nitropyrene, for which CRMs are accessible, and outlines a comprehensive analytical workflow applicable to the broader class of nitro-PAHs.
While the direct procurement of a this compound CRM is challenging, researchers can confidently turn to alternative certified standards. 1-Nitropyrene, a prominent nitro-PAH found in environmental samples like diesel exhaust, serves as an excellent surrogate for method development, validation, and quality control.[1] Its availability as a high-purity certified reference material from multiple suppliers ensures the traceability and reliability of analytical measurements.
Comparison of Analytical Standards: 1-Nitropyrene CRM vs. This compound
The following table summarizes the key characteristics of a commercially available 1-Nitropyrene CRM and the known properties of this compound. This comparison is intended to aid researchers in selecting an appropriate standard for their analytical needs.
| Feature | 1-Nitropyrene Certified Reference Material | This compound (Research Grade) |
| Availability | Commercially available as a Certified Reference Material (CRM) | Not readily available as a CRM; may be available as a research chemical without certification. |
| Suppliers | Sigma-Aldrich (BCR® Certified Reference Material), AccuStandard | Availability is limited and typically not as a certified standard. |
| CAS Number | 5522-43-0 | 159092-72-5 |
| Molecular Formula | C₁₆H₉NO₂ | C₁₄H₈N₂O₄ |
| Molecular Weight | 247.25 g/mol | 268.23 g/mol |
| Purity | Certified purity, typically ≥99% | Varies by supplier, often not certified. |
| Format | Available as a neat solid or in solution (e.g., 100 µg/mL in Toluene) | Typically supplied as a solid. |
| Certification | Produced in accordance with ISO 17034 and/or ISO/IEC 17025 | Generally not provided. |
Analytical Performance and Experimental Data
The analysis of nitro-PAHs is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These techniques offer the high sensitivity and selectivity required for detecting these compounds at trace levels in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with negative chemical ionization (NCI), is a highly sensitive method for the detection of nitro-PAHs.[2][3][4] The electron-withdrawing nitro groups make these compounds amenable to NCI, resulting in the formation of strong molecular ions and enhancing selectivity. For complex samples, GC coupled with tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can further improve selectivity and reduce background interference.[5]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is another powerful technique for the analysis of nitro-PAHs, especially for thermally labile compounds.[6][7] Reversed-phase chromatography is commonly employed for separation. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are effective ionization sources for these compounds.[6][8]
Experimental Workflow for Nitro-PAH Analysis
The following diagram illustrates a typical experimental workflow for the analysis of nitro-PAHs in environmental samples.
Detailed Experimental Protocol: GC-MS/MS Analysis of Nitro-PAHs
This protocol is a representative example for the analysis of nitro-PAHs in particulate matter, adapted from established methods.[5]
1. Sample Preparation:
-
Extraction: A known amount of the sample (e.g., a filter containing particulate matter) is extracted using a suitable solvent mixture, such as acetone/hexane (1:1 v/v), via microwave-assisted extraction (MAE) or sonication.
-
Internal Standard Spiking: An internal standard (e.g., a deuterated PAH) is added before extraction to correct for matrix effects and variations in extraction efficiency.
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a silica gel or aminopropyl-bonded silica cartridge to remove interfering compounds. The nitro-PAH fraction is eluted with a solvent of appropriate polarity.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., toluene) for GC-MS/MS analysis.
2. GC-MS/MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.
-
Ion Source Temperature: 200°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each target analyte are monitored. For 1-Nitropyrene, a common transition is m/z 247 → 217.[6]
3. Calibration and Quantification:
-
A series of calibration standards are prepared by diluting the 1-Nitropyrene CRM in the final reconstitution solvent.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of 1-Nitropyrene in the sample is determined from the calibration curve.
References
- 1. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Optimization of an improved analytical method for the determination of 1-nitropyrene in milligram diesel soot samples by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Unveiling the Mutagenic Potential of Dinitrophenanthrene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mutagenic properties of nitroaromatic compounds, a class of chemicals prevalent in environmental pollutants and industrial intermediates, are of significant concern for human health and drug safety. Among these, dinitrophenanthrene (DNP) isomers represent a group of potent mutagens. Understanding the variance in mutagenic potential among these isomers is crucial for risk assessment and the development of safer chemical entities. This guide provides an objective comparison of the mutagenic potential of various dinitrophenanthrene isomers, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Comparative Mutagenicity of Dinitrophenanthrene Isomers
The mutagenic potency of dinitrophenanthrene isomers is highly dependent on the position of the nitro groups on the phenanthrene backbone. This structural variation influences their metabolic activation and subsequent interaction with DNA. The following table summarizes the available quantitative data on the mutagenicity of several DNP isomers as determined by the Ames test, a widely used bacterial reverse mutation assay. The data is primarily from studies using Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.
| Dinitrophenanthrene Isomer | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 1,6-Dinitrophenanthrene | TA98 | - | Data not available | |
| TA98 | + | Data not available | ||
| TA100 | - | Data not available | ||
| TA100 | + | Data not available | ||
| 1,8-Dinitrophenanthrene | TA98 | - | Data not available | |
| TA98 | + | Data not available | ||
| TA100 | - | Data not available | ||
| TA100 | + | Data not available | ||
| 3,9-Dinitrophenanthrene | TA98 | - | Data not available | |
| TA98 | + | Data not available | ||
| TA100 | - | Data not available | ||
| TA100 | + | Data not available | ||
| 2,10-Dinitrophenanthrene | TA98 | - | Data not available | |
| TA98 | + | Known mutagen[1] | ||
| TA100 | - | Data not available | ||
| TA100 | + | Data not available |
Note: While extensive quantitative data for a direct comparison of dinitrophenanthrene isomers is limited in the readily available literature, the structural similarity to other well-studied nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like dinitropyrenes suggests a high mutagenic potential. The position of the nitro groups is a critical determinant of mutagenicity. For instance, in dinitropyrenes, the 1,6- and 1,8-isomers are potent mutagens. It is known that 2,10-dinitrophenanthrene is a mutagen.[1] Further research is required to populate a comprehensive comparative table for all dinitrophenanthrene isomers.
Experimental Protocols
The Ames test, or bacterial reverse mutation assay, is the standard method for assessing the mutagenic potential of chemical compounds.[2][3][4][5] The following is a detailed methodology for a typical Ames test used to evaluate nitroaromatic compounds.
Ames Test Protocol for Nitroaromatic Compounds
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) are commonly used.[6][7] These strains have mutations in the histidine operon, rendering them unable to synthesize histidine (His-).
-
Strains are also engineered with other mutations to increase their sensitivity to mutagens, such as defects in the DNA excision repair system and a more permeable cell wall.[2]
2. Metabolic Activation (S9 Mix):
-
Many chemicals, including nitro-PAHs, are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the body.
-
To mimic this metabolic activation, a rat liver homogenate, known as the S9 fraction, is often added to the test system.[8] The S9 mix typically contains the S9 fraction and cofactors necessary for enzymatic activity (e.g., NADP+, glucose-6-phosphate).
3. Test Procedure (Plate Incorporation Method):
-
Preparation: Overnight cultures of the Salmonella tester strains are grown to a specific cell density.
-
Exposure: A mixture is prepared containing the tester strain, the test compound at various concentrations, and either the S9 mix (for tests with metabolic activation) or a buffer (for tests without metabolic activation).
-
Plating: This mixture is then added to molten top agar containing a trace amount of histidine. This limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
The top agar mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine (His+) will grow and form visible colonies. The number of revertant colonies on each plate is counted.
4. Data Analysis:
-
The mutagenic potential of a compound is determined by its ability to induce a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative control (solvent-treated) plates.
-
A compound is generally considered mutagenic if it produces a reproducible, dose-related increase in the number of revertants that is at least twice the background (spontaneous revertant) count.
Metabolic Activation Pathway of Dinitrophenanthrenes
The mutagenicity of dinitrophenanthrenes is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to DNA and form adducts, leading to mutations. While the specific pathways for all DNP isomers have not been fully elucidated, the general pathways for nitro-PAHs are well-established and likely apply.[9]
The primary activation route involves the reduction of one of the nitro groups.[9] This is a multi-step process catalyzed by nitroreductase enzymes, which can be present in the bacteria used in the Ames test or in the mammalian S9 fraction.
Key Steps in Metabolic Activation:
-
Nitroreduction: The nitro group (-NO2) is sequentially reduced to a nitroso (-NO), then to a N-hydroxylamino (-NHOH) group.[9]
-
Esterification: The N-hydroxylamino intermediate can be further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases (primarily guanine and adenine), forming stable DNA adducts.
-
Mutation: If these DNA adducts are not repaired by the cell's DNA repair machinery, they can lead to mispairing during DNA replication, resulting in permanent mutations.
It is the efficiency of these metabolic activation steps and the stability and reactivity of the resulting intermediates that contribute to the differences in mutagenic potency among the various dinitrophenanthrene isomers.[1]
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. criver.com [criver.com]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Toxicity of 3,5-Dinitrophenanthrene and Other Nitro-PAHs: A Guide for Researchers
A detailed examination of the developmental toxicity and mutagenic potential of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), with a specific focus on 3,5-dinitrophenanthrene, reveals significant differences in their toxicological profiles. This guide synthesizes available experimental data to provide a comparative assessment for researchers, scientists, and drug development professionals.
Nitro-PAHs are environmental contaminants formed from the incomplete combustion of organic materials and through atmospheric reactions of parent PAHs. They are generally considered more mutagenic and carcinogenic than their non-nitrated counterparts, posing a significant risk to human health. Understanding the relative toxicity of different nitro-PAH isomers is crucial for accurate risk assessment and regulatory decision-making.
Developmental Toxicity Assessment
A key study utilizing the zebrafish (Danio rerio) embryo model provides a comparative analysis of the developmental toxicity of a range of nitro-PAHs, including dinitrophenanthrene isomers. The zebrafish is a well-established model for developmental toxicity screening due to its rapid external development and genetic homology with vertebrates. In these studies, embryos are exposed to various concentrations of the test compounds, and a range of morphological and developmental endpoints are assessed.
The following table summarizes the developmental toxicity of selected nitro-PAHs, with potency determined by the lowest effect level (LEL) and, where available, the half-maximal effective concentration (EC50). Lower values indicate higher toxicity.
| Compound | Lowest Effect Level (LEL) for any Endpoint (µM) | EC50 for any Endpoint (µM) |
| This compound | 10 | N/A |
| 1,6-Dinitropyrene | 0.4 | N/A |
| 1,8-Dinitropyrene | 1 | N/A |
| 1-Nitropyrene | 2 | N/A |
| 3-Nitrofluoranthene | 2 | N/A |
| 2-Nitrofluorene | 10 | N/A |
Data sourced from Knecht et al. (2017). N/A indicates that the specific EC50 value was not provided in the primary publication but may be available in supplementary data.
The data indicates that dinitropyrenes are among the most potent developmental toxicants in this comparative set. This compound exhibits a developmental toxicity comparable to 2-nitrofluorene in this assay.
Mutagenicity Assessment
The mutagenic potential of nitro-PAHs is a significant toxicological concern. The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium strains, is a widely accepted method for assessing mutagenicity. In this test, bacteria with a pre-existing mutation that renders them unable to synthesize an essential amino acid (e.g., histidine) are exposed to a test compound. The mutagenicity of the compound is determined by its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
While direct comparative mutagenicity data for this compound against a broad range of other nitro-PAHs in a single study is limited in the readily available literature, studies on similar compounds, such as nitrofluoranthenes, demonstrate that the position of the nitro group significantly influences mutagenic potency. For instance, 3-nitrofluoranthene is a more potent mutagen than 2-nitrofluoranthene in Salmonella typhimurium TA98.[1] This suggests that the isomeric structure of dinitrophenanthrenes will also likely result in differential mutagenic activity.
Experimental Protocols
Zebrafish Embryo Developmental Toxicity Assay
The following is a generalized protocol for the zebrafish embryo developmental toxicity assay, based on methodologies used in comparative studies of PAHs and nitro-PAHs.
1. Animal Husbandry and Embryo Collection:
-
Adult zebrafish (Danio rerio) are maintained in a recirculating water system under a standard light-dark cycle.
-
Embryos are collected following natural spawning, rinsed, and staged. Healthy, fertilized embryos are selected for the assay.
2. Chemical Exposure:
-
Test compounds, including this compound and other nitro-PAHs, are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A dilution series of each compound is prepared in embryo medium. The final solvent concentration is kept constant across all treatment groups and controls (typically ≤ 0.1%).
-
Embryos are placed in multi-well plates (e.g., 96-well plates) with one embryo per well and exposed to the different concentrations of the test compounds or a solvent control.
3. Endpoint Assessment:
-
Embryos are incubated at a controlled temperature (e.g., 28.5 °C) and monitored at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).
-
A range of developmental endpoints are assessed, including:
-
Mortality: Lack of heartbeat and movement.
-
Morphological Abnormalities: Pericardial edema, yolk sac edema, body axis curvature, fin malformations, craniofacial defects, and pigmentation changes.
-
Neurobehavioral Effects: Spontaneous movement and response to touch.
-
4. Data Analysis:
-
The incidence of each abnormality is recorded for each concentration.
-
The lowest effect level (LEL), the lowest concentration at which a statistically significant effect is observed, is determined.
-
Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) for specific endpoints.
Ames Test (Bacterial Reverse Mutation Assay)
The following is a generalized protocol for the Ames test, a standard method for evaluating the mutagenicity of chemical substances.
1. Bacterial Strains:
-
Specific strains of Salmonella typhimurium are used, each designed to detect different types of mutations (e.g., frameshift or base-pair substitutions). Common strains include TA98, TA100, TA1535, and TA1537.
2. Metabolic Activation (S9 Mix):
-
The test is typically performed both with and without a metabolic activation system (S9 mix). The S9 mix is derived from the liver homogenate of rats pre-treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is crucial as many chemicals, including some nitro-PAHs, become mutagenic only after metabolic activation.
3. Plate Incorporation Assay:
-
The test compound at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37 °C for 48-72 hours.
4. Data Collection and Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the number of spontaneous revertants in the negative (solvent) control plates.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway in Nitro-PAH Toxicity
Many of the toxic effects of PAHs and their derivatives are mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. The following diagram illustrates the general AHR signaling pathway.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by nitro-PAHs.
General Workflow for Comparative Toxicity Assessment
The following diagram outlines a typical experimental workflow for the comparative toxicity assessment of nitro-PAHs.
Caption: General workflow for the comparative toxicity assessment of nitro-PAHs.
References
A Comparative Guide to Computational and Experimental Data on Dinitrophenanthrene Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental data on the physicochemical and biological properties of dinitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of interest in toxicology and materials science. Due to a notable gap in the literature, direct side-by-side comparisons of experimental and computational data for the same dinitrophenanthrene isomer are scarce. This guide, therefore, synthesizes available data to highlight the current state of knowledge, compare methodologies, and identify areas for future research.
Physicochemical Properties: A Tale of Two Approaches
The determination of physicochemical properties is fundamental to understanding the behavior, fate, and potential applications of a chemical compound. Both experimental measurements and computational predictions offer valuable insights, each with its own strengths and limitations.
Data Presentation
Below is a summary of available experimental and computationally predicted physicochemical properties for dinitrophenanthrene isomers. It is important to note that the experimental data for 3,6-dinitrophenanthrene is sourced from a chemical supplier and primary research validation is recommended. Computational data for a related but distinct compound, 3,8-dinitro-6-phenylphenanthridine, is included for illustrative purposes to showcase the types of predictions available.
Table 1: Comparison of Experimental and Predicted Physicochemical Properties
| Property | 3,6-Dinitrophenanthrene (Experimental) | 3,8-Dinitro-6-phenylphenanthridine (Predicted/Experimental) |
| Melting Point | Not Available | 273-274 °C (Experimental) |
| Boiling Point | 507.3 °C at 760 mmHg | 573.3 ± 45.0 °C (Predicted) |
| Density | 1.479 g/cm³ | 1.439 ± 0.06 g/cm³ (Predicted) |
| LogP (Octanol-Water Partition Coefficient) | 4.85580 | Not Available |
| Flash Point | 261.9 °C | Not Available |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a thermometer and a capillary tube.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in an oil bath (Thiele tube).
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
-
Interpretation: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Solubility Measurement (Shake-Flask Method for PAHs)
Aqueous solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound. The shake-flask method is a standard technique for its determination.
-
Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, and an analytical instrument for concentration measurement (e.g., HPLC or GC-MS).
-
Procedure:
-
An excess amount of the solid dinitrophenanthrene is added to a flask containing a known volume of water.
-
The flask is sealed and placed in a constant temperature shaker bath.
-
The mixture is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved phases.
-
After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.
-
The concentration of the dissolved dinitrophenanthrene in the aqueous sample is quantified using a suitable analytical technique.
-
Biological Properties: Assessing Mutagenicity
The mutagenic potential of nitro-PAHs is a significant toxicological concern. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenicity of chemical compounds.
Data Presentation
Table 2: Conceptual Comparison of Experimental and Computational Mutagenicity Assessment
| Approach | Method | Output | Key Considerations |
| Experimental | Ames Test (Bacterial Reverse Mutation Assay) | Number of revertant colonies (qualitative positive/negative and quantitative measure of potency) | Requires metabolic activation (S9 fraction) for pro-mutagens. Strain selection is important to detect different types of mutations. |
| Computational | Quantitative Structure-Activity Relationship (QSAR) | Predicted mutagenicity (e.g., probability of being mutagenic, predicted revertant frequency) | Predictive accuracy depends on the quality and diversity of the training dataset. The model's applicability domain must be considered. |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The Salmonella tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, which simulates mammalian metabolism).
-
The bacteria are then plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Signaling Pathways and Biological Interactions
Nitro-PAHs are known to exert their toxic effects through various mechanisms, including the induction of inflammatory responses.
Pro-inflammatory Signaling by Nitro-PAHs
Exposure to nitro-PAHs can trigger pro-inflammatory signaling pathways in various cell types. This can lead to the release of cytokines and chemokines, contributing to tissue damage and potentially to the development of chronic diseases.
References
- 1. 3,6-Dinitrophenanthrene | High-Purity Nitro-PAH [benchchem.com]
- 2. QSAR models for both mutagenic potency and activity: application to nitroarenes and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] MUTAGENICITY PREDICTION FOR NITROAROMATIC COMPOUNDS USING QSTR MODELING | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for 3,5-Dinitrophenanthrene Analysis
For Immediate Release
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 3,5-Dinitrophenanthrene and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Tailored for researchers, scientists, and drug development professionals, this document outlines key performance metrics from various analytical techniques, details experimental protocols, and offers a framework for establishing inter-laboratory proficiency. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes existing data for related nitro-PAHs to provide a valuable comparative resource.
Data Presentation: A Comparative Look at Analytical Performance
The accurate quantification of nitro-PAHs, which are often present at trace levels in complex matrices, is a significant analytical challenge. The choice of analytical technique is critical for achieving the desired sensitivity and selectivity. Below is a summary of performance data for common analytical methods used for nitro-PAH analysis. It is important to note that the limits of detection (LOD) and quantification (LOQ) can be influenced by the specific instrumentation, matrix, and experimental conditions.
Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Nitro-PAH Analysis
| Analyte | Method | Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| 1-Nitronaphthalene | GC-MS/MS | Air Particulate Matter | 0.064 µg/L | - | - | - |
| 9-Nitroanthracene | GC-MS/MS | Air Particulate Matter | 0.073 µg/L | - | - | - |
| 4-Nitropyrene | GC-MS/MS | Air Particulate Matter | 0.046 µg/L | - | - | - |
| Nitro-PAHs (general) | PTV-GC-MS | Standard Solutions | - | - | - | <5% |
| PAHs (for comparison) | PTV-GC-MS | Standard Solutions | - | - | - | <8% |
| PAHs (for comparison) | GC-MS/MS | Air Particulate Matter | 0.001 - 0.276 ng/m³ | - | 79.3 - 109.8 | - |
LOD and LOQ values are highly dependent on the sample volume and extraction efficiency. Data presented here is for illustrative comparison.
Table 2: Performance of High-Performance Liquid Chromatography (HPLC) Methods for Nitro-PAH Analysis
| Analyte | Method | Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| 3-Nitrophenanthrene | HPLC-FLD | Soil | - | 16 - 60 ng/kg | 89 - 106 | 16 - 32 |
| 9-Nitrophenanthrene | HPLC-FLD | Soil | - | 16 - 60 ng/kg | 89 - 106 | 16 - 32 |
| 1-Nitropyrene | HPLC-FLD | Soil | - | 16 - 60 ng/kg | 89 - 106 | 16 - 32 |
| 3-Nitrofluoranthene | HPLC-FLD | Soil | - | 16 - 60 ng/kg | 89 - 106 | 16 - 32 |
| Nitro-PAHs (9 compounds) | UHPLC-APPI-MS/MS | Standard Solutions | <3 pg | - | - | - |
| PAHs (20 compounds) | UHPLC-APPI-MS/MS | Standard Solutions | <10 pg | - | - | - |
Note: HPLC methods often involve a derivatization step for fluorescence detection, which can enhance sensitivity.
Experimental Protocols: Methodologies for Key Experiments
The following sections detail generalized experimental protocols for the analysis of nitro-PAHs in environmental samples. These protocols are based on common practices found in the scientific literature and should be adapted and validated for specific applications.
Sample Preparation: Extraction and Cleanup
The initial step in the analysis of this compound from a sample matrix involves extraction and cleanup to isolate the analyte and remove interfering substances.
1. Extraction:
-
Ultrasonic-Assisted Extraction (UAE): This is a rapid and efficient method.
-
A known quantity of the solid sample (e.g., 1-5 g of soil or filter material) is placed in a glass vessel.
-
An appropriate solvent, such as dichloromethane (DCM) or a mixture of acetone and hexane, is added.
-
The sample is sonicated for a specified period, typically 15-30 minutes.[1]
-
The extraction process is often repeated multiple times with fresh solvent.
-
The solvent extracts are combined, filtered, and concentrated.
-
-
Soxhlet Extraction: A classical and exhaustive extraction method.
-
The sample is placed in a thimble within a Soxhlet apparatus.
-
The sample is continuously extracted with a recycling solvent (e.g., DCM) for an extended period (e.g., 12-24 hours).
-
The extract is then concentrated.
-
2. Cleanup:
-
Solid-Phase Extraction (SPE): This is the most common cleanup technique.
-
The concentrated extract is passed through a cartridge containing a solid adsorbent, such as silica gel or Florisil.
-
Interfering compounds are retained on the adsorbent, while the target nitro-PAHs are eluted with a suitable solvent or solvent mixture.
-
The eluate is collected and concentrated before instrumental analysis.
-
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS/MS):
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.[1]
-
Injection: A splitless or programmed temperature vaporization (PTV) injector is employed to introduce the sample.[1][2]
-
Temperature Program: The oven temperature is ramped to separate the analytes based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is common, but negative chemical ionization (NCI) can provide higher sensitivity for electronegative compounds like nitro-PAHs.[3]
-
Analysis Mode: For high selectivity and sensitivity, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode.[4] Specific precursor-to-product ion transitions are monitored for each target analyte.
-
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.
-
-
Detection:
Mandatory Visualization
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow for Nitro-PAH Analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dinitrophenanthrene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of methodologies for assessing the purity of 3,5-Dinitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon. Given the challenges in selectively synthesizing this specific isomer, a thorough understanding of potential impurities and the analytical techniques to detect them is critical.
Synthesis and Potential Impurities
The direct nitration of phenanthrene is a common method for producing nitrophenanthrenes. However, this reaction is notoriously difficult to control and typically yields a complex mixture of mono- and di-nitrated isomers. The substitution pattern is influenced by reaction conditions, including the nitrating agent (e.g., nitric acid, mixed acid), temperature, and solvent.
When synthesizing this compound, the primary impurities are expected to be other dinitrophenanthrene isomers formed during the electrophilic aromatic substitution reaction. Based on the directing effects of the first nitro group and the reactivity of the phenanthrene nucleus, likely isomeric impurities include, but are not limited to, 2,7-dinitrophenanthrene and 3,6-dinitrophenanthrene. Incomplete nitration can also lead to the presence of mononitrophenanthrene isomers, while over-nitration could result in trinitrophenanthrenes.
A more controlled, multi-step synthesis, while more complex, can offer higher purity of the desired isomer. For instance, a synthetic route to 3,6-diaminophenanthrene has been developed that proceeds through 3,6-dinitrophenanthrene, indicating that targeted syntheses are feasible.[1][2]
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. Each method provides unique information regarding the presence and quantity of impurities.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomeric mixtures of nitrated polycyclic aromatic hydrocarbons.[3][4][5][6][7] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of structurally similar dinitrophenanthrene isomers.
Table 1: Comparison of HPLC Methods for Dinitrophenanthrene Isomer Separation
| Parameter | Method A: Reversed-Phase C18 | Method B: Phenyl Stationary Phase |
| Stationary Phase | Octadecylsilyl (C18) | Phenyl |
| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Acetonitrile/Water Gradient |
| Detection | UV-Vis (254 nm) | UV-Vis (254 nm), Fluorescence |
| Advantages | Widely available, good general-purpose separation. | Enhanced selectivity for aromatic compounds due to π-π interactions, potentially better resolution of isomers. |
| Limitations | May not fully resolve all positional isomers. | May require more method development for optimal separation. |
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile organic compounds, including nitrophenanthrenes. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
Table 2: GC-MS Data for Dinitrophenanthrene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 268 | Expected fragments from losses of NO₂, NO, and CO. |
| 2,7-Dinitrophenanthrene | 268 | Similar fragmentation pattern to other dinitroaromatics. |
| 3,6-Dinitrophenanthrene | 268 | Fragmentation will involve loss of nitro groups. |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous identification of isomers.
Table 3: Comparative ¹H and ¹³C NMR Data for Dinitrophenanthrene Isomers
| Isomer | ¹H NMR Chemical Shifts (ppm, DMSO-d₆) | ¹³C NMR Chemical Shifts (ppm, DMSO-d₆) |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 3,6-Dinitrophenanthrene | 9.47 (d, J = 2.0 Hz, 2H), 9.07 (d, J = 9.0 Hz, 2H), 8.42 (dd, J = 9.0, 2.0 Hz, 2H), 8.35 (s, 2H)[1] | 147.2, 133.5, 132.1, 129.8, 129.1, 125.0, 122.1[1] |
| 2,7-Dinitrophenanthrene | Data not available in searched literature. | Data not available in searched literature. |
Note: The provided NMR data for 3,6-dinitrophenanthrene is from its diamino precursor's synthesis paper and may be for the dinitro compound itself. Specific assignments were not provided in the source.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the separation of dinitrophenanthrene isomers.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: Gradient to 100% B
-
25-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the synthesized this compound in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general method for the analysis of dinitrophenanthrenes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Interrelation of analytical techniques for purity determination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. separationmethods.com [separationmethods.com]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. hplc.eu [hplc.eu]
- 6. HPLC-MS/MS identification of positionally isomeric benzo[c]phenanthrene diol epoxide adducts in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3,5-Dinitrophenanthrene and 4,5-dinitro-9,10-phenanthrenequinone for Researchers and Drug Development Professionals
In the landscape of polycyclic aromatic hydrocarbons and their derivatives, subtle structural modifications can lead to significant divergence in chemical properties and biological activities. This guide provides a comparative overview of 3,5-Dinitrophenanthrene and 4,5-dinitro-9,10-phenanthrenequinone, two dinitroaromatic compounds derived from the phenanthrene scaffold. While both molecules share a common structural backbone, the presence of a quinone moiety in the latter introduces distinct characteristics relevant to their potential applications in research and drug development.
This document summarizes their known physicochemical properties, available biological activity data, and relevant experimental protocols. It is important to note that while substantial research exists for phenanthrenequinones, specific experimental data for 4,5-dinitro-9,10-phenanthrenequinone is limited, and there is a significant lack of biological data for this compound in the public domain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4,5-dinitro-9,10-phenanthrenequinone is presented below. These properties are crucial for understanding their solubility, reactivity, and potential for biological interactions.
| Property | This compound | 4,5-dinitro-9,10-phenanthrenequinone |
| Molecular Formula | C₁₄H₈N₂O₄ | C₁₄H₆N₂O₆ |
| Molecular Weight | 268.22 g/mol | 298.21 g/mol |
| Appearance | - | - |
| Melting Point | - | - |
| Solubility | - | - |
| CAS Number | 159092-72-5 | 32060-66-5 |
Biological Activity and Mechanism of Action
The biological activities of phenanthrene and its derivatives are diverse, ranging from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory effects. The introduction of nitro groups can further modulate this activity, often enhancing mutagenic or genotoxic potential.
4,5-dinitro-9,10-phenanthrenequinone
Phenanthrenequinones are known to exert cytotoxic effects, often through the generation of reactive oxygen species (ROS) via redox cycling. This process can lead to cellular damage, including DNA fragmentation and apoptosis.
Recent studies have implicated 9,10-phenanthrenequinone in specific signaling pathways. It has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling cascade through the oxidative inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). The generation of hydrogen peroxide (H₂O₂) during the redox cycling of the quinone leads to the S-oxidation of a critical cysteine residue (Cys215) in PTP1B, inhibiting its phosphatase activity. This, in turn, prevents the dephosphorylation of EGFR, leading to its sustained activation and downstream signaling.
A Researcher's Guide to Evaluating the Accuracy and Precision of 3,5-Dinitrophenanthrene Analytical Standards
For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a framework for comparing the accuracy and precision of 3,5-Dinitrophenanthrene analytical standards from various suppliers. While direct comparative data from manufacturers is not always publicly available, this document outlines the experimental protocols and data presentation necessary for an objective in-house evaluation.
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in environmental and toxicological studies. Accurate quantification of this compound relies on high-purity, well-characterized analytical standards. When selecting a standard, it is crucial to consider its certified purity, uncertainty, and the analytical method used for its characterization. This guide will walk you through the process of evaluating and comparing these critical parameters.
Comparative Analysis of Analytical Standards
A direct comparison of analytical standards requires a thorough review of the Certificate of Analysis (CoA) provided by the supplier and, ideally, in-house verification. The following table illustrates how to structure a comparative summary of key quantitative data for hypothetical this compound standards from different suppliers.
Table 1: Comparison of this compound Analytical Standard Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Number | A-123 | B-456 | C-789 |
| Lot Number | 001 | 002 | 003 |
| Certified Purity (%) | 99.8 ± 0.2 | 99.5 ± 0.3 | >99.0 |
| Analytical Method(s) for Purity Assessment | HPLC, qNMR | GC-MS | HPLC |
| Certified Concentration (if solution) | 1000 µg/mL in Methanol | 1.0 mg/mL in Acetonitrile | N/A (Neat) |
| Expanded Uncertainty (µg/mL) | ± 5 | ± 7 | N/A |
| Traceability | NIST SRM | Internal Reference Material | N/A |
| Storage Conditions | 2-8 °C | 2-8 °C, in dark | Room Temperature |
| Expiration Date | 24 months | 18 months | 36 months |
Note: This table is populated with hypothetical data for illustrative purposes.
Experimental Protocols for In-House Verification
To independently verify the accuracy and precision of a this compound analytical standard, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of PAHs.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
Objective: To validate an HPLC-UV method for the quantification of this compound to assess the accuracy and precision of analytical standards.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Standard Preparation:
-
Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. A correlation coefficient (R²) of >0.999 is typically considered acceptable.
-
Accuracy (Recovery): Prepare spiked samples at three concentration levels (low, medium, and high) by adding known amounts of the analytical standard to a blank matrix. Analyze these samples in triplicate and calculate the percent recovery. Acceptable recovery is typically within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration level on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (RSD) for the peak areas. An RSD of <2% is generally considered acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
The following diagram illustrates the typical workflow for the in-house verification of an analytical standard.
Caption: Workflow for In-House Verification of an Analytical Standard.
Logical Framework for Supplier Selection
The selection of a suitable analytical standard supplier involves a logical decision-making process that extends beyond just the quoted purity. The following diagram illustrates the key considerations.
Caption: Decision-Making Process for Analytical Standard Supplier Selection.
By following the protocols and evaluation frameworks outlined in this guide, researchers can confidently select and verify this compound analytical standards, ensuring the accuracy and precision of their analytical data. This rigorous approach is fundamental to the integrity of research and development in the pharmaceutical and environmental sciences.
Safety Operating Guide
Proper Disposal of 3,5-Dinitrophenanthrene: A Guide for Laboratory Professionals
The proper disposal of 3,5-Dinitrophenanthrene, a nitroaromatic compound, is critical to ensure laboratory safety and environmental protection. As with many nitroaromatic compounds, it is considered hazardous waste and must be handled accordingly. This guide provides essential, step-by-step procedures for its safe disposal, in line with general hazardous waste management protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Contaminated clothing should be removed and washed before reuse.
-
In case of eye contact: Rinse thoroughly with plenty of water for several minutes.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
If swallowed: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, state, and federal regulations. The following is a general protocol that should be adapted to your institution's specific hazardous waste management plan.
-
Waste Identification and Classification: this compound and materials contaminated with it are to be treated as hazardous waste. Nitroaromatic compounds can be toxic and environmentally hazardous.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety officer. It should be segregated from incompatible materials.
-
Container Selection: Use a designated, compatible, and leak-proof container for collecting solid this compound waste. The container must be in good condition and have a secure lid.[4] For liquid waste (e.g., contaminated solvents), use a designated carboy, ensuring it is not filled to more than 75-90% capacity to allow for vapor expansion.[5][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date of accumulation and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[7] This area should be secure, well-ventilated, and away from sources of ignition.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[7]
-
Spill Management: In the event of a spill, collect the material using an appropriate absorbent for liquids or by carefully sweeping the solid. The collected spill material and any contaminated cleaning supplies must also be disposed of as hazardous waste in a sealed and labeled container.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | [9] |
| Molecular Formula | C₁₄H₈N₂O₄ | [9] |
| Hazard Class | Nitroaromatic Compound (Generally toxic, potential environmental hazard) | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, eye protection (goggles/face shield), lab coat | [1] |
| Handling Precautions | Use in a well-ventilated area or chemical fume hood. Avoid dust formation. | [1] |
| Prohibited Disposal Methods | Do not dispose of in sinks, drains, or as non-hazardous trash. | [2][7] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant via institutional EHS. | [7] |
| Waste Container Requirements | Compatible, leak-proof, securely closed, and clearly labeled as "Hazardous Waste" with the chemical name. | [4][5] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ethz.ch [ethz.ch]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 9. GSRS [gsrs.ncats.nih.gov]
Navigating the Safe Handling of 3,5-Dinitrophenanthrene: A Procedural Guide
Absence of specific safety data for 3,5-Dinitrophenanthrene necessitates a cautious approach, drawing guidance from the safety profiles of its parent compound, phenanthrene, and structurally related dinitrophenols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing procedural steps for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the requirements for similar hazardous materials.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1][2] |
| Skin Protection | A lab coat, chemical-resistant gloves (such as nitrile or neoprene), and full-coverage clothing are essential to prevent skin contact.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder form or in poorly ventilated areas.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
Upon receipt, the container should be inspected for any damage. It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Procedures
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Use non-sparking tools and equipment to prevent ignition.[5] Avoid the creation of dust when working with the solid form.[2][3]
Spill Management
In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully scoop the solid material into a labeled, sealed container for disposal.[2] Do not use combustible materials like paper towels to clean up the spill. The affected area should be decontaminated with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
Waste Segregation and Collection
Collect all this compound waste in designated, clearly labeled, and sealed containers.[6] Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
Disposal Method
Disposal must be carried out through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for the disposal of toxic and potentially reactive chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher.[1] Do not use water, as it may spread contamination. Firefighters should wear self-contained breathing apparatus and full protective clothing.[2] |
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
